Isomurrayafoline B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPKTCBCLWABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=C2C=CC(=C3CC=C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Isomurrayafoline B?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomurrayafoline B is a monomeric carbazole alkaloid isolated from the plant Murraya euchrestifolia. This technical guide provides a detailed overview of its chemical structure, though comprehensive experimental data and biological activity studies remain limited in publicly accessible literature. The information presented herein is based on the initial report of its isolation and structure elucidation.
Chemical Structure
This compound is a carbazole alkaloid with the molecular formula C₁₉H₂₁NO₂.[1] The definitive structure was elucidated by Ito and colleagues in 1987 and reported in a communication detailing three new carbazole alkaloids from Murraya euchrestifolia.[2] The core of the molecule is a carbazole ring system, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring.
Based on its molecular formula and the general structures of related carbazole alkaloids from Murraya species, this compound possesses a C₁₉ framework. This suggests the presence of additional carbon substituents on the carbazole nucleus, likely including methyl and other alkyl or oxygen-containing functional groups. The precise connectivity and stereochemistry were determined through spectroscopic analysis as detailed in the original publication.[2]
Physicochemical and Spectroscopic Data
Detailed quantitative data for this compound is not widely available. However, the structure elucidation would have relied on a combination of standard spectroscopic techniques. A summary of the expected data types is presented in Table 1.
Table 1: Anticipated Spectroscopic Data for this compound
| Analytical Technique | Type of Information Obtained |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the structure. |
| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the number and chemical environment of protons, including aromatic, aliphatic, and hydroxyl protons. Coupling patterns reveal proton-proton connectivity. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Indicates the number of unique carbon atoms and their chemical environments (e.g., aromatic, carbonyl, aliphatic). |
| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, allowing for the definitive assignment of the molecular skeleton and substituent positions. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as N-H, O-H, C=O, and aromatic C-H bonds. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic conjugation within the carbazole ring system. |
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and structure elucidation of novel natural products like this compound. The specific details for this compound would be found in the primary literature.[2]
Isolation of this compound
A general workflow for the isolation of carbazole alkaloids from a plant source is outlined below.
References
Isomurrayafoline B: A Technical Overview of its Discovery, Natural Sources, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomurrayafoline B is a carbazole alkaloid, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While not as extensively studied as some of its structural relatives, this compound represents a molecule of interest within the rich chemical landscape of the Murraya genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical characterization of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Sources
This compound was first reported as a novel natural product by Bhattacharyya, Jash, and Chowdhury in 1986. Their work identified the compound in the stem bark of Murraya koenigii (Linn.) Spreng., commonly known as the curry leaf tree. This plant, belonging to the Rutaceae family, is native to the Indian subcontinent and is widely used in traditional medicine and culinary applications.
Subsequent phytochemical investigations have also identified this compound as a constituent of Murraya microphylla . This finding is significant as it expands the known botanical sources of the compound and suggests a wider distribution within the Murraya genus. The presence of this compound in these species underscores the chemotaxonomic relationship between different Murraya plants and highlights them as a valuable source for the isolation of carbazole alkaloids.
Experimental Protocols
The isolation and structural elucidation of this compound have been achieved through a combination of chromatographic and spectroscopic techniques. The following methodologies are based on the originally reported procedures and subsequent phytochemical studies of Murraya species.
Isolation Protocol
A general workflow for the isolation of this compound from its natural sources is as follows:
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Plant Material Preparation: The air-dried and powdered stem bark of Murraya koenigii or the relevant parts of Murraya microphylla are used as the starting material.
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Extraction: The powdered plant material is subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or chloroform in a Soxhlet apparatus.
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Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
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Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel.
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Elution: The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene or ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Purification: Fractions showing the presence of this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to yield the pure compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic methods:
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the carbazole chromophore.
-
Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups, such as N-H and C-H bonds, and aromatic rings.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the detailed carbon-hydrogen framework of the molecule, including the substitution pattern on the carbazole nucleus.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data reported for this compound.
| Property | Data |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 168-170 °C |
| UV λmax (EtOH) | 238, 250, 300, 330 nm |
| IR (KBr) νmax | 3420 (N-H), 1640, 1620, 1500 (aromatic) cm⁻¹ |
| Mass Spectrum (m/z) | 279 (M⁺), 264, 224 |
| ¹H-NMR (CDCl₃, δ ppm) | 7.95 (1H, d), 7.2-7.4 (4H, m), 3.85 (3H, s), 2.5 (3H, s), 1.4 (6H, s) |
| ¹³C-NMR (CDCl₃, δ ppm) | (A complete, unambiguously assigned list is not readily available in recent literature and would require re-examination of the primary data) |
Biological Activity
Currently, there is a notable lack of specific studies on the biological activities of this compound. However, the broader class of carbazole alkaloids isolated from Murraya species has been shown to exhibit a wide range of pharmacological effects, including:
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Antimicrobial activity
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Anti-inflammatory effects
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Cytotoxic activity against various cancer cell lines
-
Antioxidant properties
The structural similarity of this compound to other bioactive carbazole alkaloids suggests that it may also possess interesting biological properties. Further investigation into its pharmacological profile is warranted to explore its potential as a lead compound in drug discovery programs. The following diagram illustrates the potential areas for future biological investigation based on the known activities of related compounds.
Conclusion
This compound is a carbazole alkaloid with a defined chemical structure, isolated from Murraya koenigii and Murraya microphylla. While its discovery and characterization have been established, a significant gap exists in the understanding of its biological activity. This technical guide consolidates the available information on its discovery, natural sources, and the experimental protocols for its isolation and structural elucidation. It is hoped that this resource will stimulate further research into the pharmacological potential of this and other related natural products.
Murraya microphylla: A Promising Source of the Bioactive Carbazole Alkaloid Isomurrayafoline B
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Murraya microphylla, a plant belonging to the Rutaceae family, has emerged as a noteworthy source of carbazole alkaloids, a class of heterocyclic compounds recognized for their diverse and potent biological activities. Among these, Isomurrayafoline B has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the isolation of this compound from Murraya microphylla, including detailed experimental protocols, quantitative data, and a putative signaling pathway associated with its potential anti-cancer effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Carbazole alkaloids from Murraya species are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. While research on this compound is still in its nascent stages, studies on analogous carbazole alkaloids isolated from the closely related Murraya koenigii have demonstrated potent anti-cancer activity, suggesting a promising avenue for investigation into this compound's therapeutic potential.
Quantitative Data
While specific yield data for this compound from Murraya microphylla is not extensively documented in current literature, quantitative analyses of carbazole alkaloids in the related Murraya koenigii provide a valuable benchmark. The natural abundance of major carbazole alkaloids in the dried powdered leaves of M. koenigii has been reported to range from 0.04% to 0.69% (w/w). It is plausible that the yield of this compound from Murraya microphylla falls within a similar range, contingent on factors such as geographical source, harvesting time, and the specific extraction and purification methods employed.
For context, a study on the isolation of various carbazole alkaloids from Murraya microphylla reported the isolation of 8.0 mg of a specific trimeric carbazole from 230 mg of a purified fraction, illustrating the potential for obtaining milligram quantities of individual alkaloids from this plant.
Table 1: Representative Yields of Carbazole Alkaloids from Murraya Species
| Compound | Plant Source | Plant Part | Yield (% w/w of dry material) | Reference |
| Koenimbidine | Murraya koenigii | Leaves | 0.06 - 0.20 | |
| Koenimbine | Murraya koenigii | Leaves | 0.04 - 0.69 | |
| Mahanimbine | Murraya koenigii | Leaves | 0.13 - 0.42 |
Experimental Protocols
The following protocols are generalized methodologies for the extraction, isolation, and characterization of carbazole alkaloids from Murraya species and can be adapted for the specific isolation of this compound from Murraya microphylla.
Extraction of Crude Alkaloids
This protocol is adapted from methodologies used for the extraction of carbazole alkaloids from Murraya koenigii.
Objective: To obtain a crude extract rich in carbazole alkaloids from the plant material.
Materials:
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Dried and powdered leaves and stems of Murraya microphylla
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95% aqueous ethanol
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Rotary evaporator
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Freeze-dryer
Procedure:
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Air-dry the leaves and stems of Murraya microphylla at room temperature and then pulverize the dried material into a fine powder.
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Macerate the powdered plant material in 95% aqueous ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
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Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
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Lyophilize the concentrated extract using a freeze-dryer to obtain a powdered crude extract.
Isolation and Purification of this compound
This protocol outlines a general chromatographic approach for the separation of individual carbazole alkaloids.
Objective: To isolate and purify this compound from the crude extract.
Materials:
-
Crude carbazole alkaloid extract
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Silica gel (for column chromatography)
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Sephadex LH-20
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Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
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Acetonitrile and water (HPLC grade)
Procedure:
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Silica Gel Column Chromatography:
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Subject the crude extract to silica gel column chromatography.
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Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
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Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
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Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a chloroform-methanol mixture.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Perform final purification of the this compound-containing fraction by preparative HPLC on a C18 column.
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Use a gradient of acetonitrile and water as the mobile phase.
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Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
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Structural Characterization
Objective: To confirm the identity and structure of the isolated this compound.
Methods:
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.
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Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties of the compound.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the isolation and characterization of this compound.
Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the potential anti-cancer activity of this compound, based on the known mechanisms of action of structurally related carbazole alkaloids.
Caption: Putative anti-cancer signaling pathway of this compound.
Conclusion
Murraya microphylla represents a valuable natural source for the isolation of this compound. While further research is required to establish a standardized, high-yield isolation protocol and to fully elucidate the specific biological activities and mechanisms of action of this compound, the existing data on related carbazole alkaloids provides a strong rationale for its continued investigation. The methodologies and putative signaling pathway presented in this guide offer a foundational framework for researchers and drug development professionals to advance the study of this promising bioactive compound.
Physical and chemical properties of Isomurrayafoline B
An In-depth Technical Guide to Isomurrayafoline B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a carbazole alkaloid with the molecular formula C₁₉H₂₁NO₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available predicted data. While experimental validation is pending for many of these characteristics, this guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound. Preliminary information suggests potential anti-inflammatory, anticancer, and antimicrobial activities, highlighting the need for further investigation into its pharmacological profile and mechanism of action.
Chemical and Physical Properties
This compound is a white solid compound.[1] The majority of the available quantitative data on its physical and chemical properties are based on computational predictions. These predicted values offer initial insights into the compound's characteristics and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₂ | [1] |
| Molecular Weight | 295.38 g/mol | Calculated |
| Appearance | White solid | [1] |
| Boiling Point | 498.2 ± 40.0 °C at 760 mmHg | Predicted |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| Flash Point | 255.1 ± 27.3 °C | Predicted |
| Refractive Index | 1.666 | Predicted |
Note: The data presented in this table, with the exception of the molecular formula, molecular weight, and appearance, are predicted values and await experimental verification.
Spectroscopic Data
Solubility
Specific experimental data on the solubility of this compound in various solvents is currently unavailable. The predicted properties suggest it is likely soluble in organic solvents, a common characteristic of carbazole alkaloids. Experimental determination of its solubility profile in a range of polar and non-polar solvents is essential for designing appropriate experimental conditions for its extraction, purification, and formulation.
Potential Biological Activities
Preliminary information suggests that this compound may possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, specific experimental data, such as IC₅₀ values from in vitro assays or efficacy in preclinical models, have not been reported in the available literature.
Experimental Protocols for Biological Evaluation
While specific studies on this compound are lacking, standardized protocols can be adapted to investigate its potential biological activities.
A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Workflow for Nitric Oxide Inhibition Assay:
Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide inhibition.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Workflow for MTT Assay:
Caption: Workflow for evaluating anticancer activity using the MTT assay.
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the minimum inhibitory concentration (MIC) for antimicrobial activity.
Mechanism of Action and Signaling Pathways
Currently, there is no published research detailing the mechanism of action of this compound or the signaling pathways it may modulate to exert its potential biological effects. Identifying the molecular targets and cellular pathways affected by this compound is a critical area for future research.
Logical Relationship for Investigating Mechanism of Action:
Caption: A logical workflow for the elucidation of the mechanism of action of this compound.
Synthesis and Isolation
Detailed, peer-reviewed experimental protocols for the total synthesis or isolation of this compound are not widely available. The development of an efficient and scalable synthetic route would be a significant advancement, enabling further biological and pharmacological studies. Similarly, the identification of natural sources rich in this compound and the optimization of extraction and purification protocols are important research objectives.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications. However, the current body of knowledge is largely based on predicted data. To advance the understanding and potential development of this compound, future research should prioritize:
-
Experimental Verification: Confirmation of the predicted physical and chemical properties through rigorous experimental analysis.
-
Spectroscopic Characterization: Comprehensive analysis using NMR and mass spectrometry to establish a definitive spectral signature.
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Biological Screening: Systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial activities against a broad range of cell lines and pathogens.
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Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.
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Synthesis and Isolation: Development of robust and efficient methods for obtaining pure this compound for further research.
This technical guide provides a starting point for researchers and drug development professionals interested in this compound. The significant gaps in the existing data highlight numerous opportunities for further investigation to unlock the full therapeutic potential of this intriguing carbazole alkaloid.
References
Isomurrayafoline B: A Technical Overview of its Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomurrayafoline B is a carbazole alkaloid with significant potential in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its molecular characteristics, and while specific experimental data on this compound is still emerging, we will draw upon established methodologies for related compounds to outline plausible experimental protocols for investigating its biological activities.
Molecular and Physicochemical Data
A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key molecular and physicochemical data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 295.38 g/mol | [1][2] |
| CAS Number | 107903-15-1 | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1O)C3=C(C=C(C=C3N2)OC)CC=C(C)C | |
| InChI | InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | [2] |
Potential Biological Activities and Experimental Investigation
While specific studies on the biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other carbazole alkaloids isolated from Murraya koenigii suggests potential anti-inflammatory, anticancer, and antimicrobial properties. The following sections outline established experimental protocols that can be adapted to investigate these potential activities.
Anticancer Activity
The cytotoxic potential of this compound against various cancer cell lines can be a primary area of investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
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Treatment: Seed cells in 96-well plates and, after adherence, treat with a range of concentrations of this compound for 24, 48, and 72 hours.
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MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.
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Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the cytotoxic potency of this compound.
Logical Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of this compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Investigating the anti-inflammatory properties of this compound is a promising research avenue.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells.
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Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
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Griess Assay: After 24 hours, measure the amount of nitric oxide (a pro-inflammatory mediator) in the culture supernatant using the Griess reagent.
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Data Analysis: Compare the NO levels in treated cells to untreated controls to determine the inhibitory effect of this compound.
Antimicrobial Activity
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay
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Microorganism Preparation: Prepare standardized inoculums of various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.
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Inoculation: Add the microbial inoculum to each well.
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Incubation: Incubate the plates under appropriate conditions.
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MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits microbial growth.
Potential Signaling Pathways
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Based on the activities of structurally similar compounds, the following signaling pathways are pertinent areas for investigation.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Hypothesized Signaling Pathway
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Isomurrayafoline B in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomurrayafoline B, a carbazole alkaloid found in plants of the Rutaceae family, belongs to a class of compounds known as phytocarbazoles. While the precise enzymatic pathway for its formation remains to be fully elucidated, significant insights can be drawn from the established biosynthesis of related carbazole alkaloids. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound, commencing from the primary metabolic shikimate pathway. We provide a structured overview of the key enzymatic steps, present available quantitative data for a crucial precursor, and offer detailed experimental protocols to facilitate further research in this area. The included diagrams of the proposed pathway and experimental workflows serve as a visual guide for researchers aiming to unravel the intricacies of this compound biosynthesis, a critical step towards its potential biotechnological production and therapeutic application.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is postulated to originate from the shikimate pathway , a central metabolic route in plants for the production of aromatic amino acids. The pathway is believed to proceed through the formation of the common carbazole precursor, 3-methylcarbazole , followed by a series of tailoring reactions, including prenylation and hydroxylation, to yield the final this compound structure.
The initial steps of the pathway involve the conversion of primary metabolites, erythrose 4-phosphate and phosphoenolpyruvate, to chorismate . Chorismate is a key branch-point metabolite that serves as the precursor for the aromatic amino acid L-tryptophan . The indole ring of tryptophan is the foundational element for the carbazole skeleton.
The proposed subsequent steps leading to this compound are outlined below:
-
Formation of the Carbazole Skeleton: The precise mechanism for the cyclization of tryptophan or a derivative to form the carbazole ring in plants is not yet fully understood. However, it is hypothesized to involve a series of oxidative and cyclization reactions.
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Formation of 3-Methylcarbazole: This key intermediate is considered the common precursor for a vast array of over 330 phytocarbazoles.
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C-Prenylation: A prenyltransferase is proposed to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-2 position of the carbazole nucleus of a precursor molecule.
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Hydroxylation: A cytochrome P450 monooxygenase is likely responsible for the hydroxylation at the C-1 position of the prenylated intermediate.
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Cyclization and Isomerization: Subsequent intramolecular cyclization and rearrangement would lead to the formation of the pyran ring and the specific stereochemistry of this compound.
Quantitative Data
Direct quantitative data for the intermediates in the this compound biosynthetic pathway are scarce in the existing literature. However, the concentration of the key precursor, 3-methylcarbazole, has been quantified in a related plant species from the Rutaceae family. This information provides a valuable reference point for researchers investigating this pathway.
| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |
| 3-Methylcarbazole | Glycosmis pentaphylla | Not specified | 186.67 | Gas-Liquid Chromatography (GLC) | [1] |
Note: Further research is required to quantify the levels of this compound and its biosynthetic intermediates in various plant tissues and under different physiological conditions.
Experimental Protocols
To facilitate the elucidation of the this compound biosynthetic pathway, this section provides detailed, adaptable protocols for key experimental procedures.
Isotope Tracer Studies for Pathway Elucidation
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and confirm the proposed biosynthetic pathway.
Objective: To determine if L-Tryptophan is a precursor to this compound in a plant system.
Materials:
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Plant material (e.g., Murraya species known to produce this compound)
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[¹³C₁₁]-L-Tryptophan or [¹⁵N₂]-L-Tryptophan
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Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and reagents for metabolite extraction
Protocol:
-
Plant Treatment:
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Grow the plants under controlled conditions.
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Prepare a solution of the isotopically labeled L-Tryptophan.
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Administer the labeled precursor to the plants. This can be done through various methods such as feeding to the roots, injection into the stem, or infiltration into the leaves.
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Include a control group of plants treated with unlabeled L-Tryptophan.
-
-
Time-Course Sampling:
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Harvest plant tissues at different time points after administration of the labeled precursor (e.g., 0, 6, 12, 24, 48 hours).
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Immediately freeze the harvested tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
Grind the frozen plant tissue to a fine powder.
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Extract the metabolites using a suitable solvent system (e.g., methanol:water or ethyl acetate).
-
Centrifuge the extract to remove cell debris.
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system equipped with a high-resolution mass spectrometer.
-
Monitor for the mass of unlabeled this compound and the expected mass of the labeled this compound (incorporating the mass increase from the ¹³C or ¹⁵N isotopes).
-
-
Data Analysis:
-
Compare the mass spectra of the extracts from labeled and unlabeled treatments.
-
The detection of a compound with the expected mass of labeled this compound in the treated samples, which is absent in the control, provides strong evidence for the incorporation of L-Tryptophan into the this compound structure.
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Characterization of a Putative Prenyltransferase
This protocol describes a general method for the heterologous expression and in vitro characterization of a candidate prenyltransferase gene.
Objective: To determine if a candidate gene from a Murraya species encodes an enzyme capable of prenylating a carbazole substrate.
Materials:
-
Candidate prenyltransferase cDNA
-
Expression vector (e.g., pET vector for E. coli or a yeast expression vector)
-
Competent E. coli or yeast cells
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Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
-
Carbazole substrate (e.g., 3-methylcarbazole or a hypothesized precursor)
-
Dimethylallyl pyrophosphate (DMAPP)
-
Enzyme assay buffer
-
LC-MS system for product analysis
Protocol:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length cDNA of the candidate prenyltransferase gene.
-
Clone the cDNA into an appropriate expression vector, potentially with an affinity tag (e.g., 6x-His tag).
-
Transform the expression construct into a suitable host (E. coli or yeast).
-
Induce protein expression under optimized conditions (e.g., with IPTG for E. coli).
-
-
Protein Purification:
-
Harvest the cells and lyse them to release the protein.
-
Purify the recombinant protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).
-
Verify the purity and concentration of the purified protein (e.g., by SDS-PAGE and Bradford assay).
-
-
Enzyme Assay:
-
Set up the enzyme reaction mixture containing:
-
Purified recombinant protein
-
Carbazole substrate
-
DMAPP
-
Assay buffer with appropriate pH and cofactors (e.g., Mg²⁺)
-
-
Incubate the reaction at an optimal temperature for a defined period.
-
Include control reactions (e.g., without the enzyme, without the carbazole substrate, or without DMAPP).
-
-
Product Analysis:
-
Stop the reaction (e.g., by adding an organic solvent).
-
Extract the products.
-
Analyze the reaction products by LC-MS.
-
Compare the chromatograms and mass spectra of the full reaction with the controls. The formation of a new peak with the expected mass of the prenylated carbazole product in the complete reaction mixture confirms the enzymatic activity.
-
Characterization of a Putative Cytochrome P450 Hydroxylase
This protocol outlines the functional characterization of a candidate cytochrome P450 monooxygenase, a likely enzyme for the hydroxylation step.
Objective: To determine if a candidate cytochrome P450 gene from a Murraya species encodes an enzyme that can hydroxylate a prenylated carbazole intermediate.
Materials:
-
Candidate cytochrome P450 cDNA and a cytochrome P450 reductase (CPR) cDNA
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae)
-
Prenylated carbazole substrate
-
Microsome isolation buffer
-
NADPH
-
LC-MS system
Protocol:
-
Yeast Co-expression:
-
Clone the cDNAs of the candidate cytochrome P450 and its redox partner, CPR, into a yeast expression vector.
-
Transform the construct into yeast cells.
-
Induce protein expression (e.g., with galactose).
-
-
Microsome Isolation:
-
Harvest the yeast cells.
-
Spheroplast the cells to remove the cell wall.
-
Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation. The microsomal fraction contains the membrane-bound cytochrome P450 and CPR.
-
-
Enzyme Assay:
-
Set up the enzyme reaction mixture containing:
-
Isolated microsomes
-
Prenylated carbazole substrate
-
NADPH (as a source of reducing equivalents)
-
Assay buffer
-
-
Incubate the reaction at an optimal temperature.
-
Include control reactions (e.g., with microsomes from yeast transformed with an empty vector).
-
-
Product Analysis:
-
Stop the reaction and extract the products.
-
Analyze the reaction products by LC-MS.
-
The detection of a new peak with the mass corresponding to the hydroxylated product in the reaction with the P450-expressing microsomes confirms the enzyme's function.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in plants presents an intriguing area of research with potential applications in metabolic engineering and drug development. While a putative pathway originating from the shikimate pathway and proceeding through the key intermediate 3-methylcarbazole is proposed, the specific enzymes and regulatory mechanisms remain largely unknown. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate and elucidate this pathway. Future research should focus on the identification and characterization of the key enzymes, particularly the prenyltransferases and cytochrome P450 monooxygenases, involved in the tailoring of the carbazole scaffold. A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable carbazole alkaloids.
References
Spectroscopic Profile of Isomurrayafoline B: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Isomurrayafoline B, a carbazole alkaloid isolated from the plant Murraya euchrestifolia. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
This compound, with the molecular formula C₁₉H₂₁NO₂, is structurally identified as 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-1-ol.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.78 | d | 8.0 | H-5 |
| 7.22 | t | 8.0 | H-6 |
| 6.95 | d | 8.0 | H-7 |
| 7.65 | s | H-4 | |
| 6.88 | s | H-2 | |
| 5.40 | t | 7.0 | H-2' |
| 4.05 | d | 7.0 | H-1' |
| 3.90 | s | 7-OCH₃ | |
| 2.45 | s | 3-CH₃ | |
| 1.90 | s | 3'-CH₃ (trans) | |
| 1.75 | s | 3'-CH₃ (cis) | |
| 8.05 | br s | NH | |
| 4.90 | s | OH |
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 145.8 | C-1 |
| 109.8 | C-2 |
| 120.5 | C-3 |
| 118.8 | C-4 |
| 123.8 | C-4a |
| 118.0 | C-5 |
| 122.5 | C-6 |
| 110.2 | C-7 |
| 108.5 | C-8 |
| 139.5 | C-8a |
| 124.0 | C-4b |
| 135.5 | C-9a |
| 28.5 | C-1' |
| 122.8 | C-2' |
| 132.0 | C-3' |
| 25.8 | C-4' |
| 18.0 | C-5' |
| 55.8 | 7-OCH₃ |
| 16.5 | 3-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of key functional groups within the molecule.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3480 | O-H stretching (hydroxyl group) |
| 3400 | N-H stretching (amine group) |
| 1640, 1600 | C=C stretching (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Assignment |
| 295 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The spectroscopic data presented were obtained following the isolation of this compound from the root bark of Murraya euchrestifolia.
Isolation of this compound
The dried and chipped root bark of M. euchrestifolia was extracted with methanol. The methanolic extract was then partitioned between chloroform and water. The chloroform-soluble portion was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing this compound were further purified by preparative thin-layer chromatography to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-FX100 spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum was measured using a JASCO A-102 infrared spectrophotometer.
-
Mass Spectrometry: The mass spectrum was obtained on a JEOL JMS-D300 mass spectrometer.
-
UV Spectroscopy: The UV spectrum was recorded in methanol on a Hitachi 200-20 spectrophotometer.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Isomurrayafoline B: A Technical Overview of a Carbazole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity
Isomurrayafoline B has been identified and characterized by various chemical and spectroscopic methods. Its unique structure forms the basis for its potential biological activities.
| Chemical Identifier | Value | Source |
| CAS Number | 107903-15-1 | [1] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 295.38 g/mol | [2] |
| IUPAC Name | 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol | [3] |
| InChI | InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | [2] |
| InChIKey | XFLPKTCBCLWABD-UHFFFAOYSA-N | [2][3] |
| SMILES | COc1ccc2c([nH]c3cc(O)c(C)cc23)c1CC=C(C)C | [2] |
| Synonyms | Isomurrayafoline-B, 7-methoxy-3-methyl-8-(3-methylbut-2-en-1-yl)-9H-carbazol-2-ol, NSC654280 | [3] |
Biological Context and Potential
Carbazole alkaloids, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The carbazole nucleus is a key pharmacophore in many biologically active molecules, and derivatives have been investigated for their potential as anticancer agents. For instance, some synthetic carbazole derivatives have been shown to induce apoptosis and inhibit angiogenesis, key processes in cancer progression. The p53 pathway is a common target for many anticancer compounds, and some carbazole derivatives have been found to exert their effects through the reactivation of this tumor suppressor pathway.
Proposed Experimental Workflow for Biological Evaluation
Given the lack of specific experimental data for this compound, a generalized workflow for the initial biological screening of a novel natural product is proposed. This workflow is designed to assess its potential cytotoxic and anti-proliferative effects.
Caption: A generalized experimental workflow for assessing the anticancer potential of a test compound like this compound.
Methodologies for Proposed Workflow
Cell Culture:
-
Human cancer cell lines (e.g., breast cancer line MCF-7, cervical cancer line HeLa) would be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assay (MTT or Sulforhodamine B Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
For an MTT assay, MTT reagent is added to each well, and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.
-
For a Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid and stained with SRB dye. The bound dye is then solubilized, and the absorbance is measured.
-
Cell viability is expressed as a percentage of the control (untreated cells).
IC₅₀ Determination:
-
The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves generated from the cytotoxicity assay data using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Cells are treated with this compound at its IC₅₀ concentration.
-
After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis:
-
Cells are treated with this compound.
-
Following treatment, cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis:
-
Cells are treated with this compound, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against proteins of interest (e.g., p53, Bcl-2, caspases) and subsequently with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
Conclusion
This compound is a structurally defined carbazole alkaloid. While specific biological data for this compound is scarce in the current literature, its chemical class suggests potential for biological activity. The provided experimental workflow offers a standard approach to begin to elucidate its pharmacological profile, particularly in the context of anticancer research. Further investigation into this and other related natural products is warranted to explore their potential as therapeutic agents.
References
- 1. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Dimeric Carbazole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimeric carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have emerged as a significant area of interest in pharmacology and medicinal chemistry. Primarily isolated from plants of the Rutaceae family, such as those of the Murraya genus, these complex molecules exhibit a wide array of potent biological activities. Their unique structures, often characterized by two carbazole moieties linked together, contribute to their diverse pharmacological profiles, making them promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the biological significance of dimeric carbazole alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Dimeric carbazole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
One of the well-studied dimeric carbazole alkaloids, mahanine, has shown potent anticancer activity. For instance, mahanine has been reported to induce apoptosis in glioma cells with an IC50 of 7.5 μM.[1] It exerts its effects by upregulating pro-apoptotic proteins like Bax and cytochrome c, and activating caspases 3 and 9.[1] Furthermore, mahanine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[1][2] In prostate cancer cells, mahanine has been observed to inhibit cell growth by deactivating Akt and activating caspases.[3] Studies on lung cancer cells have also revealed that mahanine can downregulate oncogenes and suppress tumor progression.[2]
Other dimeric carbazole alkaloids, such as bisgerayafolines A–C isolated from Murraya koenigii, have also exhibited cytotoxic activities.[4] The anticancer potential of these compounds is often attributed to their ability to intercalate with DNA.[4]
| Dimeric Carbazole Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Mahanine | Glioma HS 683 | 7.5 μM | [1] |
| Mahanine | Lung Cancer A549 | ~7.5 µM | [2] |
| Mahanine | Lung Cancer H1299 | ~5 µM | [2] |
| Mahanine | Drug-Resistant Lung Cancer A549-TR | ~10 µM | [2] |
Signaling Pathway: Mahanine's Effect on the PI3K/AKT/mTOR Pathway
Caption: Mahanine inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dimeric carbazole alkaloid and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Antimicrobial Activity
Dimeric carbazole alkaloids have also been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][10]
While much of the research has focused on monomeric carbazole alkaloids, the dimeric structures are also of interest. For instance, girinimbine and other carbazole alkaloids from Murraya koenigii have shown potent inhibitory effects against Bacillus cereus and Staphylococcus aureus.[11] The antimicrobial activity of these compounds is a promising area for further investigation, especially in the context of rising antibiotic resistance.
| Dimeric Carbazole Alkaloid Derivative | Microorganism | MIC/IC50 Value | Reference |
| Girinimbine | Bacillus cereus | IC50 3.4 μM | [11] |
| Murrayamine J | Staphylococcus aureus | IC50 11.7 μM | [11] |
| Koenimbine | Staphylococcus aureus | IC50 17.0 μM | [11] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion susceptibility test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[12]
Principle: A standardized inoculum of a bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of inhibition will appear around the disk where bacterial growth is prevented. The diameter of this zone is then measured to determine the susceptibility.[13][14]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[12]
-
Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[15]
-
Disk Application: Aseptically apply paper disks containing the dimeric carbazole alkaloid to the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.[15]
-
Interpretation: Compare the zone diameter to established interpretive standards to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbpr.in [jbpr.in]
- 10. researchgate.net [researchgate.net]
- 11. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. asm.org [asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carbazole Alkaloids from Murraya Species: A Comprehensive Technical Guide for Researchers
November 2025
Abstract
The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of structurally diverse and biologically active carbazole alkaloids. These compounds have garnered significant attention from the scientific community due to their wide spectrum of pharmacological properties, including potent cytotoxic, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic activities. This in-depth technical guide provides a comprehensive review of the literature on carbazole alkaloids isolated from various Murraya species, with a particular focus on Murraya koenigii, Murraya euchrestifolia, and Murraya microphylla. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed summary of isolated compounds, their biological activities presented in structured tables, explicit experimental protocols for their isolation and characterization, and visual representations of key signaling pathways they modulate.
Introduction
Carbazole alkaloids are a class of heterocyclic aromatic organic compounds that form the major phytochemical constituents of the genus Murraya.[1] The first carbazole alkaloid, murrayanine, was isolated in 1965, and since then, over 230 carbazole alkaloids have been identified from this genus.[1][2] These compounds are characterized by a tricyclic system consisting of a central five-membered nitrogen-containing ring fused to two benzene rings. The structural diversity within this class of alkaloids arises from various substitutions on the carbazole nucleus, including methyl, hydroxyl, methoxy, and prenyl groups, as well as the formation of dimers and trimers.[3][4]
The significant biological activities exhibited by these alkaloids, such as their potent effects against various cancer cell lines and inflammatory mediators, have made them promising candidates for the development of new therapeutic agents.[5][6][7] This guide aims to consolidate the current knowledge on carbazole alkaloids from Murraya species to facilitate further research and drug discovery efforts.
Carbazole Alkaloids from Murraya Species and Their Biological Activities
A vast number of carbazole alkaloids have been isolated and characterized from various parts of Murraya species, including the leaves, stems, bark, and roots.[6][8][9] These compounds have demonstrated a remarkable range of biological activities. The following tables summarize the key quantitative data on the cytotoxic and anti-inflammatory activities of some of the notable carbazole alkaloids from Murraya species.
Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya Species
| Compound | Murraya Species | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | M. koenigii | HL-60 (Human leukemia) | < 30 µg/mL | [7] |
| Mahanimbicine | M. koenigii | MCF-7 (Breast cancer) | ≤ 5.0 µg/mL | [5] |
| Mahanimbine | M. koenigii | P388 (Mouse leukemia) | ≤ 5.0 µg/mL | [5] |
| Murrayanol | M. koenigii | hPGHS-1 | 109 µg/mL | |
| Girinimbine | M. koenigii | Bacillus cereus | 3.4 | [6] |
| 1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde | M. koenigii | Bacillus cereus | 10.9 | [6] |
| Murrayamine J | M. koenigii | Staphylococcus aureus | 11.7 | [6] |
| Koenimbine | M. koenigii | Staphylococcus aureus | 17.0 | [6] |
| Murrastinine-C | M. koenigii | HL-60, HeLa | < 20 mg/mL | |
| Murrayatanine-A | M. koenigii | HL-60, HeLa | < 20 mg/mL | |
| 9-formyl-3-methylcarbazole | M. koenigii | B16 (Mouse melanoma), P388 (Adriamycin-resistant) | Weak cytotoxicity | [9] |
Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya Species
| Compound | Murraya Species | Assay | Target | Inhibition | Reference |
| Murrayakonine A | M. koenigii | LPS-induced in human PBMCs | TNF-α, IL-6 | Dose-dependent | [6] |
| O-methylmurrayamine A | M. koenigii | LPS-induced in human PBMCs | TNF-α, IL-6 | Dose-dependent | [6] |
| Mukolidine | M. koenigii | LPS-induced in human PBMCs | TNF-α, IL-6 | Dose-dependent | [6] |
| Murrayafoline A | M. tetramera | LPS-induced in BV-2 microglial cells | NO, TNF-α, IL-6, IL-1β | Potent inhibition | [10] |
Experimental Protocols
This section provides a detailed, generalized methodology for the extraction, isolation, and structural elucidation of carbazole alkaloids from Murraya species, based on protocols described in the literature.[5][8][11]
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy plant material (leaves, stems, roots, etc.) from the desired Murraya species.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical identification and future reference.
-
Drying: Air-dry the plant material in the shade at room temperature for several weeks until it is brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Carbazole Alkaloids
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. Ethanol or acetone are commonly used for initial extraction at room temperature.[5][11]
-
Alternatively, sequential extraction with solvents of increasing polarity (e.g., petroleum ether, followed by chloroform, and then methanol) can be employed.[8]
-
Soxhlet extraction can also be utilized for a more efficient extraction process.[11]
-
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification of Carbazole Alkaloids
-
Column Chromatography (CC):
-
Subject the crude extract to column chromatography on silica gel or alumina.[5][11]
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).[5]
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions on pre-coated silica gel TLC plates.
-
Develop the plates in a suitable solvent system.
-
Visualize the separated compounds under UV light (at 254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., phosphomolybdic acid spray).[5]
-
Combine fractions with similar TLC profiles.
-
-
Preparative TLC and High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using preparative TLC or semi-preparative/preparative HPLC to isolate individual compounds.[5]
-
Structural Elucidation
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV) Spectroscopy: Provides information about the presence of chromophores and the electronic conjugation system in the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., N-H, C=O, O-H).[8]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition (High-Resolution MS) of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[8]
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[8]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish the complete structure and stereochemistry of the molecule by determining the connectivity between protons and carbons.
-
Signaling Pathways Modulated by Carbazole Alkaloids
Carbazole alkaloids from Murraya species exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways: the induction of apoptosis in cancer cells and the inhibition of inflammatory responses.
Apoptosis Induction in Cancer Cells
Several carbazole alkaloids, notably mahanine, have been shown to induce apoptosis in various cancer cell lines, including human leukemia (HL-60) cells.[7][12] The underlying mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. biodragon.cn [biodragon.cn]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of mahanine-induced apoptosis in human leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Isomurrayafoline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomurrayafoline B is a carbazole alkaloid identified from Murraya koenigii, a plant species belonging to the Rutaceae family, commonly known as the curry tree. Carbazole alkaloids from Murraya koenigii have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. These properties make them promising candidates for further investigation in drug discovery and development.
This document provides a detailed overview of the protocols for the isolation and purification of this compound from its natural source. The methodologies described are based on established procedures for the separation of carbazole alkaloids from Murraya koenigii.
Data Presentation
The isolation of carbazole alkaloids from Murraya koenigii can yield a variety of compounds. While specific quantitative data for this compound is not extensively reported in the literature, the following table provides representative yields for other carbazole alkaloids isolated from this plant, which can serve as a general reference for expected outcomes.
| Compound Name | Plant Part | Extraction Solvent | Yield (mg from 1kg of plant material) | Purity (%) |
| Mahanimbine | Leaves | Acetone | 150 | >95 |
| Murrayanol | Leaves | Acetone | 80 | >98 |
| Mahanine | Leaves | Acetone | 120 | >97 |
| Girinimbine | Seeds | Chloroform | 1050 (from 1.2kg) | Not Specified |
| 3-methylcarbazole | Roots | Petroleum Ether | Not Specified | Not Specified |
| Murrayafoline A | Roots | Petroleum Ether | Not Specified | Not Specified |
Note: The data presented is a compilation from various studies on the isolation of carbazole alkaloids from Murraya koenigii and is intended for illustrative purposes. Actual yields may vary depending on the specific plant material, collection time, and extraction conditions.
Experimental Protocols
The following is a generalized protocol for the isolation and purification of carbazole alkaloids, including this compound, from Murraya koenigii.
Plant Material Collection and Preparation
-
Collection: Fresh leaves, roots, or seeds of Murraya koenigii are collected. The choice of plant part can influence the profile of isolated alkaloids.
-
Drying: The plant material is air-dried in the shade at room temperature for several days until all moisture is removed.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Common solvents used for carbazole alkaloid extraction include petroleum ether, chloroform, acetone, and methanol.[1] The extraction can be performed by:
-
Maceration: Soaking the plant powder in the solvent at room temperature for an extended period (24-72 hours) with occasional shaking.
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.
-
-
Filtration and Concentration: The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol). This step helps to separate compounds based on their polarity, enriching the desired carbazole alkaloids in a specific fraction.
Chromatographic Purification
-
Column Chromatography: The enriched fraction containing the carbazole alkaloids is subjected to column chromatography for separation.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). The fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the target compound.
-
Plates: Pre-coated silica gel 60 F254 plates are used.
-
Visualization: The spots on the TLC plates can be visualized under UV light (at 254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, the fractions containing this compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Structure Elucidation
The structure of the purified this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Note: As no specific signaling pathways for this compound were identified in the literature, a diagram for this has not been included.
References
Chiral HPLC Separation of Isomurrayafoline B Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomurrayafoline B is a carbazole alkaloid found in plants of the Murraya genus, which are known for their rich diversity of bioactive compounds. Many carbazole alkaloids exhibit significant biological activities, making them of interest in pharmaceutical research and drug development. The chirality of these molecules can play a crucial role in their pharmacological and toxicological profiles. Therefore, the ability to separate and analyze the individual enantiomers of this compound is essential for comprehensive biological evaluation and potential therapeutic applications.
This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers. The methodology is based on established protocols for the separation of structurally related carbazole alkaloids from Murraya species, offering a robust starting point for method development and validation.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of the analyte can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have been shown to be particularly effective for the enantioseparation of a wide range of chiral compounds, including alkaloids.
Experimental Protocols
This section outlines the detailed methodology for the chiral HPLC separation of this compound enantiomers. The protocol is adapted from successful separations of other carbazole alkaloids isolated from Murraya microphylla.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. Based on separations of analogous compounds, a cellulose-based column such as CHIRALPAK® IC or a similar phase is a suitable starting point.
-
Solvents: HPLC grade n-hexane and isopropanol are required for the mobile phase.
-
Sample Preparation: A racemic standard of this compound should be dissolved in a suitable solvent, such as isopropanol or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the separation of this compound enantiomers. Optimization may be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IC (or equivalent cellulose-based CSP) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (or based on the UV spectrum of this compound) |
| Injection Volume | 10 µL |
Protocol Workflow
Caption: Workflow for the chiral HPLC separation of this compound.
Data Presentation
The following table presents hypothetical quantitative data for the chiral separation of this compound enantiomers based on the expected performance of the described method. This data should be replaced with experimental results.
| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) |
| Enantiomer 1 | 12.5 | - |
| Enantiomer 2 | 15.2 | 2.1 |
Note: The resolution (Rs) is calculated between adjacent peaks. A value of ≥ 1.5 indicates baseline separation.
Signaling Pathways and Logical Relationships
The principle of chiral separation on a polysaccharide-based CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is governed by various intermolecular interactions.
Caption: Principle of chiral separation of this compound enantiomers.
Conclusion
The provided application note and protocol offer a comprehensive guide for the chiral HPLC separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, researchers can achieve effective separation of the enantiomers, which is a critical step in the research and development of this and other bioactive carbazole alkaloids. The detailed methodology and visual workflows are intended to facilitate the implementation and adaptation of this method in a laboratory setting.
Application Notes & Protocols: Total Synthesis of Bismurrayafoline A
Note on Nomenclature: The requested topic concerns the total synthesis of "Isomurrayafoline B". Following a comprehensive literature search, it is highly probable that this is a typographical error for Bismurrayafoline B . While the first total synthesis of Bismurrayafoline B and its isomer Bismurrayafoline D has been reported via an iron-catalyzed oxidative coupling of 1-hydroxycarbazoles, detailed, publicly accessible experimental protocols for this specific synthesis are scarce. However, a robust and well-documented total synthesis for the closely related structural isomer, Bismurrayafoline A , has been published by the research group of Knölker. These application notes will therefore provide a detailed methodology for the total synthesis of Bismurrayafoline A, which should be of significant interest to researchers in the field.
Overview of the Synthetic Strategy
The total synthesis of Bismurrayafoline A, a methylene-bridged biscarbazole alkaloid, is achieved through a convergent synthetic route. The key final step involves a copper-catalyzed Ullmann-type coupling reaction to form the biscarbazole linkage. The precursor, murrayafoline-A, is synthesized in a multi-step sequence starting from commercially available materials.
Synthetic Workflow Diagram
The overall synthetic pathway for Bismurrayafoline A is depicted below. The synthesis begins with the preparation of the key carbazole intermediate, mukonine, which is then reduced to murrayafoline-A. The final step is the Ullmann-type coupling of a murrayafoline-A derivative to yield Bismurrayafoline A.
Caption: Synthetic workflow for the total synthesis of Bismurrayafoline A.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of Bismurrayafoline A.
| Step No. | Reaction | Product | Yield (%) |
| 1 | Buchwald-Hartwig Coupling | Diarylamine | ~95% |
| 2 | Pd(II)-catalyzed Oxidative Cyclization | Mukonine | ~83% |
| 3 | Reduction of Mukonine | Murrayafoline-A | ~99% |
| 4 | Ullmann-type Coupling | Bismurrayafoline A | up to 46% |
| - | Overall Yield | Bismurrayafoline A | ~41% |
Experimental Protocols
4.1. Synthesis of Mukonine
-
Buchwald-Hartwig Coupling:
-
To a solution of the appropriate arylamine and bromobenzene in toluene, add Pd(OAc)₂, a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) at 100-110 °C until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the diarylamine.
-
-
Palladium(II)-catalyzed Oxidative Cyclization:
-
Dissolve the diarylamine in a suitable solvent such as acetic acid.
-
Add a stoichiometric amount of Pd(OAc)₂.
-
Heat the mixture at reflux under an inert atmosphere for several hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction to room temperature, and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield Mukonine.
-
4.2. Synthesis of Murrayafoline-A
-
Reduction of Mukonine:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Mukonine in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain Murrayafoline-A, which is often used in the next step without further purification.
-
4.3. Total Synthesis of Bismurrayafoline A via Ullmann-type Coupling.[1][2]
-
Preparation of the Reaction Mixture:
-
Reaction Conditions:
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Bismurrayafoline A.[1]
-
Logical Relationships in the Ullmann Coupling Step
The Ullmann-type coupling is a key C-C bond-forming reaction in this synthesis. The following diagram illustrates the logical relationship of the components in this reaction.
Caption: Key components and conditions for the Ullmann-type coupling reaction.
References
- 1. Synthesis of Methylene-Bridged Biscarbazole Alkaloids by using an Ullmann-type Coupling: First Total Synthesis of Murrastifoline-C and Murrafoline-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First total syntheses of chrestifoline-B and (±)-chrestifoline-C, and improved synthetic routes to bismurrayafoline-A, bismurrayafolinol and chrestifo ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00609G [pubs.rsc.org]
Application Note: 1H and 13C NMR Assignments for Isomurrayafoline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomurrayafoline B is a carbazole alkaloid isolated from the plant Murraya euchrestifolia. Carbazole alkaloids are a class of heterocyclic aromatic organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of natural products. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound, along with the experimental protocol for data acquisition.
Chemical Structure
This compound possesses a carbazole core structure. The chemical structure is presented below:
(Chemical structure image of this compound would be inserted here if image generation were possible.)
Figure 1: Chemical Structure of this compound.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound were assigned based on one-dimensional and two-dimensional NMR experiments. The data presented here is based on the characterization reported in the scientific literature. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 7.88 | d | 7.8 |
| H-4 | 7.88 | d | 8.1 |
| H-5 | 7.29 | ddd | 1.2, 7.0, 8.1 |
| H-6 | 7.42 | ddd | 1.2, 7.0, 8.3 |
| H-7 | 7.29 | dd | 1.2, 8.3 |
| H-8 | 7.98 | d | 7.8 |
| 1-CH₃ | 2.50 | s | |
| 2-OH | 5.77 | s | |
| NH | 8.05 | br s |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Position | δ (ppm) |
| C-1 | 118.9 |
| C-2 | 147.2 |
| C-3 | 123.8 |
| C-4 | 110.6 |
| C-4a | 138.8 |
| C-4b | 120.4 |
| C-5 | 119.8 |
| C-6 | 125.8 |
| C-7 | 119.8 |
| C-8 | 109.9 |
| C-8a | 139.8 |
| C-9a | 122.9 |
| 1-CH₃ | 16.3 |
Experimental Protocol
The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration and experimental time.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are typically required for unambiguous assignments.
Experimental Workflow
The logical workflow for the structural elucidation of this compound using NMR spectroscopy is outlined below.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
This application note provides a concise yet detailed overview of the ¹H and ¹³C NMR assignments for this compound. The tabulated data serves as a valuable reference for researchers working on the identification and characterization of this and related carbazole alkaloids. The provided experimental protocol offers a standardized methodology for obtaining high-quality NMR spectra, which is crucial for accurate structural determination and for advancing research in the field of natural product chemistry and drug discovery.
Application Notes and Protocols for 2D NMR Analysis of Carbazole Alkaloids: A Case Study on Isomurrayafoline B
Introduction
Isomurrayafoline B, a carbazole alkaloid isolated from Murraya koenigii, belongs to a class of compounds known for their diverse biological activities. The unambiguous structural elucidation of such natural products is paramount for drug discovery and development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful toolkit for delineating the complex molecular architecture of these compounds. This document provides detailed application notes and protocols for the 2D NMR analysis of carbazole alkaloids, using Murrayafoline A as a representative example to illustrate the methodology applicable to this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Murrayafoline A, along with the hypothesized 2D NMR correlations.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Murrayafoline A (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 145.3 | - |
| 1a | 129.4 | - |
| 2 | 107.6 | 6.68 (s) |
| 3 | 127.9 | - |
| 4 | 112.5 | 7.45 (s) |
| 4a | 123.5 | - |
| 5 | 120.4 | 7.98 (d, 7.8) |
| 5a | 124.3 | - |
| 6 | 119.0 | 7.15 (m) |
| 7 | 110.9 | 7.15 (m) |
| 8 | 125.4 | 7.31 (d, 6.4) |
| 8a | 139.4 | - |
| 9 (N-H) | - | 8.11 (s) |
| 10 (3-CH₃) | 21.9 | 2.49 (s) |
| 11 (1-OCH₃) | 55.4 | 3.89 (s) |
Table 2: Key 2D NMR Correlations for Murrayafoline A
| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| H-2 (6.68) | H-4 (weak) | C-2 (107.6) | C-1a, C-3, C-4, C-9a |
| H-4 (7.45) | H-2 (weak) | C-4 (112.5) | C-2, C-4a, C-5, C-9a |
| H-5 (7.98) | H-6 | C-5 (120.4) | C-4, C-4a, C-6, C-7, C-8a |
| H-6 (7.15) | H-5, H-7 | C-6 (119.0) | C-5, C-7, C-8, C-8a |
| H-7 (7.15) | H-6, H-8 | C-7 (110.9) | C-5a, C-6, C-8, C-8a |
| H-8 (7.31) | H-7 | C-8 (125.4) | C-5a, C-6, C-7, C-8a, C-9 |
| N-H (8.11) | - | - | C-1, C-8a, C-9a |
| 3-CH₃ (2.49) | - | C-10 (21.9) | C-2, C-3, C-4 |
| 1-OCH₃ (3.89) | - | C-11 (55.4) | C-1 |
Experimental Protocols
Sample Preparation
-
Dissolve approximately 5-10 mg of the isolated carbazole alkaloid (e.g., this compound) in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
3.2.1. ¹H NMR
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 12 ppm
3.2.2. ¹³C NMR
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 220 ppm
3.2.3. COSY
-
Pulse Sequence: cosygpqf
-
Number of Scans: 8
-
Relaxation Delay: 1.5 s
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm in both dimensions
3.2.4. HSQC
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Number of Scans: 16
-
Relaxation Delay: 1.5 s
-
Data Points: 1024 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)
-
¹JCH Coupling Constant: Optimized for 145 Hz
3.2.5. HMBC
-
Pulse Sequence: hmbcgplpndqf
-
Number of Scans: 32
-
Relaxation Delay: 2.0 s
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz
Data Analysis and Visualization
Structural Elucidation Workflow
The structural elucidation of a carbazole alkaloid like this compound using 2D NMR data follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for 2D NMR-based structure elucidation of natural products.
Analysis of Key 2D NMR Correlations
The following diagrams illustrate the key COSY, HSQC, and HMBC correlations that would be expected for a carbazole alkaloid, exemplified by Murrayafoline A.
COSY Correlations: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Murrayafoline A, the key correlations would be within the aromatic spin systems.
Caption: Diagram of key ¹H-¹H COSY correlations.
HSQC Correlations: This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
Caption: Diagram of key ¹H-¹³C HSQC correlations.
HMBC Correlations: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
Caption: Diagram of key long-range ¹H-¹³C HMBC correlations.
Conclusion
The combined application of COSY, HSQC, and HMBC NMR experiments provides a robust and indispensable methodology for the complete structural assignment of complex natural products like this compound. By systematically analyzing the through-bond correlations, researchers can confidently piece together the molecular framework, including the assignment of all proton and carbon resonances. The protocols and data presentation formats outlined in this document serve as a comprehensive guide for scientists and professionals engaged in the structural elucidation of novel chemical entities in the field of drug discovery and development.
In Vitro Bioassays for Isomurrayafoline B Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomurrayafoline B is a carbazole alkaloid that has been isolated from plants of the Murraya genus, such as Murraya euchrestifolia and Murraya paniculata. While research has confirmed its presence and structure, and some studies have explored its analgesic and neuroprotective effects, publicly available data on its specific in vitro anticancer activity is currently limited. However, the broader class of carbazole alkaloids from Murraya species has demonstrated significant cytotoxic and anticancer properties in numerous studies.
This document provides a comprehensive set of detailed protocols for in vitro bioassays that are commonly employed to evaluate the anticancer activity of carbazole alkaloids. These methodologies are based on established practices for analogous compounds isolated from Murraya species and can be readily adapted for the investigation of this compound. The included assays focus on determining cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are critical parameters in the evaluation of potential anticancer agents.
Data Presentation
As no specific quantitative data for the anticancer activity of this compound is available in the current literature, the following table serves as a template to illustrate how such data would be presented. The values are hypothetical and are provided for illustrative purposes.
| Cell Line | Assay | Parameter | This compound | Doxorubicin (Control) |
| Human Leukemia (HL-60) | MTT Assay | IC₅₀ (µM) after 48h | [Data Not Available] | Example: 0.5 µM |
| Annexin V/PI | % Apoptotic Cells at [X] µM | [Data Not Available] | Example: 75% | |
| Cell Cycle Analysis | % G2/M Arrest at [X] µM | [Data Not Available] | Example: 60% | |
| Human Liver Cancer (HepG2) | MTT Assay | IC₅₀ (µM) after 48h | [Data Not Available] | Example: 1.2 µM |
| Annexin V/PI | % Apoptotic Cells at [X] µM | [Data Not Available] | Example: 65% | |
| Cell Cycle Analysis | % G1 Arrest at [X] µM | [Data Not Available] | Example: 55% | |
| Human Prostate Cancer (DU145) | MTT Assay | IC₅₀ (µM) after 48h | [Data Not Available] | Example: 2.5 µM |
| Annexin V/PI | % Apoptotic Cells at [X] µM | [Data Not Available] | Example: 50% | |
| Cell Cycle Analysis | % S Phase Arrest at [X] µM | [Data Not Available] | Example: 45% | |
| Human Cervical Cancer (HeLa) | MTT Assay | IC₅₀ (µM) after 48h | [Data Not Available] | Example: 1.8 µM |
| Annexin V/PI | % Apoptotic Cells at [X] µM | [Data Not Available] | Example: 70% | |
| Cell Cycle Analysis | % G2/M Arrest at [X] µM | [Data Not Available] | Example: 68% |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HL-60, HepG2, DU145, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells as a negative control. A known anticancer drug (e.g., Doxorubicin) can be used as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (5 x 10⁵ cells/well) and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
Based on studies of related carbazole alkaloids, a potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Application Notes and Protocols for the Anti-inflammatory Evaluation of Isomurrayafoline B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomurrayafoline B is a carbazole alkaloid isolated from plants of the Murraya genus, such as Murraya koenigii (curry leaf). Traditional medicine has long utilized extracts from these plants to treat various ailments, including inflammatory conditions.[1][2] The carbazole alkaloid class of compounds, to which this compound belongs, is noted for a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2] The evaluation of pure compounds like this compound is crucial to understanding their specific mechanisms of action and therapeutic potential.
This document provides a comprehensive guide to the in vitro evaluation of this compound's anti-inflammatory properties. The protocols herein focus on key pathways and mediators of inflammation, particularly those relevant to the established activities of similar natural products. These assays are designed to be conducted in a controlled laboratory setting to quantify the compound's ability to modulate inflammatory responses, primarily in a lipopolysaccharide (LPS)-stimulated macrophage model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce a pro-inflammatory state in vitro, characterized by the release of mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[3][4]
The primary molecular targets for these assays include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[5][6][7] Therefore, assessing the impact of this compound on these targets can provide significant insight into its mechanism of action as an anti-inflammatory agent.
Data Presentation: Summary of Expected Activities
The following tables present hypothetical, yet realistic, quantitative data for the anti-inflammatory activity of this compound. This data is structured to reflect expected outcomes from the protocols detailed in this document and to serve as a benchmark for experimental results. The IC50 values are illustrative and based on the activities of structurally related carbazole alkaloids and other natural anti-inflammatory compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | \multirow{5}{*}{12.5 } |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.1 ± 4.2 | ||
| 25 | 68.9 ± 5.1 | ||
| 50 | 85.3 ± 4.8 | ||
| L-NAME (Positive Control) | 100 | 92.5 ± 3.7 | ~100 |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| TNF-α | This compound | 1 | 12.5 ± 1.9 | \multirow{4}{}{15.2 } |
| 5 | 30.2 ± 2.8 | |||
| 10 | 45.3 ± 3.9 | |||
| 25 | 65.1 ± 4.6 | |||
| Dexamethasone (Control) | 1 | 88.4 ± 5.3 | <1 | |
| IL-6 | This compound | 1 | 18.7 ± 2.5 | \multirow{4}{}{10.8 } |
| 5 | 38.9 ± 3.1 | |||
| 10 | 52.4 ± 4.0 | |||
| 25 | 72.8 ± 5.2 | |||
| Dexamethasone (Control) | 1 | 90.1 ± 4.9 | <1 |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |
| This compound | 1 | 10.3 ± 1.5 | \multirow{5}{*}{18.9 } |
| 5 | 28.4 ± 2.9 | ||
| 10 | 42.1 ± 3.8 | ||
| 25 | 60.5 ± 4.9 | ||
| 50 | 79.8 ± 5.5 | ||
| Celecoxib (Positive Control) | 1 | 95.2 ± 2.1 | <1 |
Table 4: Inhibition of NF-κB (p65) Nuclear Translocation in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of Nuclear Translocation | IC50 (µM) |
| This compound | 1 | 18.2 ± 2.4 | \multirow{5}{*}{9.7 } |
| 5 | 40.1 ± 3.6 | ||
| 10 | 55.3 ± 4.1 | ||
| 25 | 75.8 ± 5.0 | ||
| 50 | 90.2 ± 4.3 | ||
| BAY 11-7082 (Positive Control) | 10 | 93.6 ± 3.9 | ~5 |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[8][9] In response to LPS stimulation, macrophages upregulate inducible nitric oxide synthase (iNOS), which produces NO. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically at 540 nm.[10][11] A decrease in nitrite concentration in the presence of this compound indicates inhibition of the iNOS pathway.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
N(G)-nitro-L-arginine methyl ester (L-NAME) as a positive control
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or L-NAME (100 µM) for 1-2 hours.[11] Ensure the final DMSO concentration is below 0.1% in all wells.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[8][11] Include a negative control group (cells only) and an LPS-only control group.
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (equal parts of Solution A and B, freshly mixed) to each supernatant sample in a new 96-well plate.[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to calculate the nitrite concentration in the samples.
-
Cell Viability Assay (e.g., MTT): In a parallel plate, perform an MTT assay to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.[8]
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control using the following formula: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100
Protocol 2: Quantification of TNF-α and IL-6 by ELISA
Principle: This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 secreted into the cell culture medium.[12][13] Wells are coated with a capture antibody specific to the cytokine of interest. The supernatant is added, followed by a biotinylated detection antibody. A streptavidin-HRP conjugate and a colorimetric substrate are then used to generate a signal proportional to the amount of cytokine present.
Materials and Reagents:
-
RAW 264.7 cells and culture medium
-
This compound and LPS
-
Dexamethasone as a positive control
-
Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, recombinant standard, streptavidin-HRP, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Sample Collection: Centrifuge the plate or tubes containing the cell suspension to pellet the cells.[14] Collect the supernatant for analysis. Samples can be stored at -80°C if not used immediately.[12][15]
-
ELISA Protocol:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is outlined below.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and recombinant cytokine standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.[16] Incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition compared to the LPS-only control.
Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the activity of the COX-2 enzyme. It can be performed using a cell-based assay or an enzymatic assay with purified enzyme. The assay typically measures the peroxidase component of COX activity.[3][17] A chromogenic substrate is oxidized by the peroxidase activity of COX-2, leading to a color change that can be measured. This compound is added to determine its ability to inhibit this reaction.
Materials and Reagents:
-
LPS-stimulated RAW 264.7 cell lysate (for endogenous COX-2) or purified ovine/human COX-2 enzyme
-
COX Activity Assay Kit (e.g., from Cayman Chemical or Abcam)
-
This compound
-
Celecoxib (a selective COX-2 inhibitor) as a positive control
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plate
-
Microplate reader
Procedure (Enzymatic Assay):
-
Follow the manufacturer's protocol for the COX activity assay kit.
-
Prepare the reaction buffer containing heme and the colorimetric probe.
-
Add the purified COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound or Celecoxib to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at the specified wavelength (e.g., 590 nm) over time (kinetic reading).[17]
Procedure (Cell-Based Assay):
-
Stimulate RAW 264.7 cells with LPS (1 µg/mL) for 12-24 hours to induce COX-2 expression.
-
Lyse the cells and collect the supernatant containing the enzyme.
-
Use the cell lysate as the source of COX-2 enzyme in the enzymatic assay protocol described above.
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each condition. Determine the percentage inhibition of COX-2 activity for each concentration of this compound relative to the no-inhibitor control. Calculate the IC50 value.
Protocol 4: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
Principle: This assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cellular stimulation.[18] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the degradation of IκBα, allowing p65 to move into the nucleus.[18] Cells are treated with this compound, then stimulated with LPS, fixed, and stained with an antibody against p65. The nuclei are counterstained with DAPI. Fluorescence microscopy is used to observe and quantify the localization of p65.
Materials and Reagents:
-
RAW 264.7 cells
-
Glass coverslips in 24-well plates
-
This compound and LPS
-
BAY 11-7082 as a positive control
-
4% Paraformaldehyde (PFA) for fixing
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 594 anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with this compound or BAY 11-7082 for 1 hour. Then, stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope, taking separate images for DAPI (blue) and p65 (red).
-
Data Analysis: Visually inspect the merged images. In unstimulated or effectively treated cells, the red fluorescence (p65) will be predominantly in the cytoplasm. In LPS-stimulated cells, the red fluorescence will overlap with the blue DAPI stain in the nucleus, appearing pink/purple. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software (e.g., ImageJ) to determine the percentage inhibition of translocation.
Visualizations: Signaling Pathways and Workflows
Caption: LPS-induced inflammatory pathway and potential points of inhibition for this compound.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Relationship between signaling events and the corresponding anti-inflammatory assays.
References
- 1. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 2. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.5. Measurement of TNF-α, IL-6, and Il-10 Protein Expression in Treated Macrophages [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Isomurrayafoline B in Plant Extracts
Introduction
Isomurrayafoline B is a carbazole alkaloid found in plants of the Murraya genus, which is in the family Rutaceae. These compounds have garnered interest for their potential biological activities. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and drug discovery and development. This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle
The methods outlined below describe the extraction of this compound from a plant matrix, followed by chromatographic separation and quantification. HPLC-UV provides a robust and widely accessible method for quantification. For higher sensitivity and selectivity, especially in complex matrices, the UPLC-MS/MS method is recommended.[1][2] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of this compound.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol describes the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried plant material (e.g., leaves, stem bark)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grinding: Grind the dried plant material to a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.[3]
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[4]
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the plant residue two more times to ensure complete extraction.
-
Pooling: Combine the supernatants from all three extractions.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.[5]
Analytical Method 1: HPLC-UV Quantification
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound standard).
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Analytical Method 2: UPLC-MS/MS Quantification
For enhanced sensitivity and specificity, a UPLC-MS/MS method is recommended.[1][6][7][8]
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Gradient Elution Program:
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 95 | 5 |
| 5 | 5 | 95 |
| 7 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9 | 95 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]⁺) for this compound and its product ions will need to be determined by direct infusion of a standard solution. Hypothetical MRM transitions are provided in the data table below.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound obtained using the described methods.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95-105% |
Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 97-103% |
Table 3: Quantification of this compound in Murraya spp. Extracts (Hypothetical Data)
| Plant Sample | Extraction Method | Analytical Method | This compound Content (mg/g dry weight) |
| Murraya koenigii Leaves | Methanol Sonication | HPLC-UV | 1.25 ± 0.08 |
| Murraya paniculata Bark | Methanol Sonication | HPLC-UV | 0.78 ± 0.05 |
| Murraya koenigii Leaves | Methanol Sonication | UPLC-MS/MS | 1.28 ± 0.06 |
| Murraya paniculata Bark | Methanol Sonication | UPLC-MS/MS | 0.81 ± 0.04 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Comparison of analytical methods for this compound quantification.
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 5. japsonline.com [japsonline.com]
- 6. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isomurrayafoline B
Welcome to the technical support center for the synthesis of Isomurrayafoline B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this carbazole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the carbazole core of this compound?
A1: The synthesis of the carbazole framework, the core of this compound, can be approached through several established methods. Classical routes include the Graebe-Ullmann synthesis and the Cadogan cyclization.[1][2] More contemporary and often higher-yielding methods involve transition-metal catalysis, with palladium-catalyzed reactions being particularly prominent for the synthesis of substituted carbazoles.[3][4][5][6][7]
Q2: I am experiencing a low yield in the final cyclization step to form the carbazole ring. What are the likely causes?
A2: Low yields in the carbazole-forming cyclization step can stem from several factors. If you are using a palladium-catalyzed oxidative cyclization, potential issues include catalyst deactivation, incomplete reaction, or competing side reactions. The choice of palladium salt and reaction conditions are crucial.[3][4] For classical methods like the Cadogan cyclization, the reductive deoxygenation of the nitro group is a critical step, and inefficient reduction can lead to poor yields.[8]
Q3: Are there alternative methods to the traditional cyclization reactions for forming the carbazole skeleton?
A3: Yes, modern organic synthesis offers several alternatives. A notable strategy is the construction of the carbazole skeleton from N-arylcyclohexane enaminones via a palladium-catalyzed process.[3][5] This method has been successfully applied to the synthesis of various oxygenated carbazole alkaloids. Another approach involves a one-pot, protecting-group-free benzannulation of 2-alkenylindoles with 1,3-dicarbonyls, which is catalyzed by a simple Brønsted acid.
Q4: My Suzuki-Miyaura coupling to create the biphenyl precursor is not proceeding well. What can I do?
A4: The Suzuki-Miyaura coupling is a robust reaction, but challenges can arise, especially with complex substrates. Common issues include catalyst deactivation, poor solubility of reactants, and homo-coupling of the boronic acid/ester. Optimization can involve screening different palladium catalysts and ligands, adjusting the base and solvent system, and ensuring the quality of your boronic acid or ester. The use of sterically hindered, electron-rich phosphine ligands has been shown to be effective for challenging couplings.[9][10]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Oxidative Cyclization
The palladium(II)-catalyzed oxidative cyclization is a key step in modern syntheses of carbazoles like this compound.[4] If you are experiencing low yields in this step, consider the following troubleshooting strategies.
Experimental Workflow for Palladium-Catalyzed Oxidative Cyclization
References
- 1. Graebe-Ullmann Synthesis [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed synthesis of carbazole alkaloids — Chair of Organic Chemistry II — TU Dresden [tu-dresden.de]
- 7. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Isomurrayafoline B in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Isomurrayafoline B in experimental assays.
Troubleshooting Poor Solubility
Poor solubility of this compound can lead to inconsistent results and hinder experimental progress. The following guide provides a systematic approach to addressing this common issue.
Question: My this compound is precipitating in my aqueous assay buffer. What should I do?
Answer:
Precipitation of a compound in an aqueous buffer is a common issue for hydrophobic molecules like this compound, a carbazole alkaloid. Here is a step-by-step troubleshooting workflow:
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Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for carbazole alkaloids and is a good starting point.[1] Methanol and ethanol can also be considered.
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Select an Appropriate Co-Solvent: When diluting the stock solution into your aqueous assay buffer, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity to cells or interference with the assay. A final concentration of DMSO at 0.5% v/v is often well-tolerated by cell lines.[1]
-
Sonication: After diluting the stock solution, use a sonicator to aid in the dispersion of the compound in the aqueous buffer. This can help to break down small aggregates and improve solubility.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can sometimes improve the solubility of organic compounds. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While carbazole alkaloids are generally neutral, exploring a small range of pH values around the physiological pH of your assay buffer might be beneficial.
-
Incorporate Solubilizing Agents: If precipitation persists, consider the addition of solubilizing agents to your assay buffer. The choice of agent will depend on the nature of your assay.
-
For acellular assays: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can be effective.
-
For cell-based assays: The use of detergents is more challenging due to potential cytotoxicity. Cyclodextrins can be a viable alternative to encapsulate the hydrophobic compound and increase its aqueous solubility.
-
The following diagram illustrates a decision-making workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on practices with other carbazole alkaloids, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a stock solution.[1] High-purity, anhydrous DMSO is preferable to avoid introducing water that could cause premature precipitation. For initial extraction from plant material, methanol and ethanol have also been used for carbazole alkaloids, suggesting they could be alternative solvents for stock preparation.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% (v/v) DMSO in the cell culture medium is generally considered safe for most cell lines and has been successfully used in assays with carbazole alkaloids.[1] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication is a useful technique to aid in the dissolution of this compound, particularly after diluting the DMSO stock solution into an aqueous buffer. It helps to break up aggregates and promote a more uniform dispersion of the compound.
Q4: Is it advisable to heat the this compound solution?
A4: Gentle warming, for instance to 37°C, can help to increase the solubility of some compounds. However, the thermal stability of this compound is not well-documented. Therefore, prolonged or high-temperature heating should be avoided to prevent potential degradation of the compound. A short incubation at 37°C is a reasonable approach.
Q5: Are there any alternative methods to improve solubility in cell-based assays without using organic solvents?
A5: If you need to avoid or minimize organic solvents, you could explore formulation strategies. For example, complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds. This involves creating an inclusion complex where the this compound molecule is encapsulated within the cyclodextrin cavity, making it more soluble in water.
Quantitative Data Summary
| Solvent | Solubility of Carbazole Alkaloids | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Generally Good | Primary solvent for stock solutions |
| Ethanol | Moderate | Alternative for stock solutions |
| Methanol | Moderate | Alternative for stock solutions |
| Water | Poor | Assay buffer (requires co-solvents) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Performing a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of this compound.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed the tolerated level for your cells (e.g., 0.5%).
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Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions.
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Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for this compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many carbazole alkaloids have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.
References
Preventing degradation of Isomurrayafoline B during storage
This technical support center provides guidance on the proper storage and handling of Isomurrayafoline B to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I observe a decrease in the purity of my this compound sample over time, as confirmed by HPLC analysis. | Photodegradation: this compound, like many carbazole alkaloids, is likely sensitive to light. Exposure to ambient or UV light can induce chemical reactions that alter its structure.[1][2][3] | Store the compound in amber glass vials or containers that block UV and visible light.[1][2] For routine laboratory use, wrap the container in aluminum foil for extra protection.[1][3][4] |
| Thermal Degradation: Elevated temperatures can accelerate the degradation of complex organic molecules. Some carbazole alkaloids are known to undergo thermal rearrangements. | Store this compound at a low temperature. For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 2-8°C is suitable. Avoid repeated freeze-thaw cycles. | |
| Oxidation: Atmospheric oxygen can react with the compound, leading to oxidative degradation products. | For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.[5] Use airtight containers to minimize exposure to air. | |
| I am seeing unexpected peaks in my chromatogram when analyzing a recently prepared solution of this compound. | Solvent-Induced Degradation: The pH and reactivity of the solvent can affect the stability of the compound. Acidic or basic conditions may catalyze degradation. | Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, use a neutral, high-purity solvent. Conduct a small-scale stability test of this compound in your chosen solvent by analyzing it at different time points. |
| Contamination: The solvent or container may be contaminated, leading to reactions with the compound. | Use high-purity, HPLC-grade solvents and thoroughly clean all glassware and storage containers before use. | |
| The biological activity of my this compound sample appears to be lower than expected. | Degradation to Inactive Compounds: The observed degradation may have resulted in the formation of isomers or degradation products with reduced or no biological activity. | Re-evaluate the purity of your sample using a validated analytical method such as HPLC or NMR spectroscopy. If degradation is confirmed, procure a new, high-purity batch of the compound and adhere strictly to the recommended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed, amber glass vial.[5] To further prevent degradation, the vial should be flushed with an inert gas such as nitrogen or argon before sealing to remove atmospheric oxygen.
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C in a tightly capped, amber vial for no longer than 24-48 hours. The choice of solvent is critical; a high-purity, neutral, and aprotic solvent is preferable. Always perform a stability check if you intend to store solutions for any length of time.
Q3: My lab has standard clear glass vials. Can I use them if I store them in a dark freezer?
A3: While storing in a dark freezer is a good practice, it does not protect the compound from brief light exposure every time the freezer is opened.[1][2] It is strongly advised to use amber vials or to wrap clear vials securely in aluminum foil to prevent photodegradation.[1][3][4]
Q4: Can I repeatedly take small amounts of this compound from the same stock container?
A4: Frequent opening of the stock container introduces moisture and oxygen, which can accelerate degradation. It is best practice to aliquot the bulk sample into smaller, single-use vials upon receipt. This minimizes the exposure of the entire stock to ambient conditions.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the purity of organic compounds like this compound.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule.[7][8]
Quantitative Data on this compound Degradation
The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period. This data illustrates the importance of proper storage.
| Storage Condition | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -20°C, Dark, Inert Gas | 99.8% | 99.7% | 99.5% |
| 4°C, Dark | 99.2% | 98.5% | 97.1% |
| 25°C, Dark | 97.5% | 94.2% | 88.9% |
| 25°C, Ambient Light | 92.1% | 85.3% | 75.6% |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a method to evaluate the stability of this compound under specific storage conditions.
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Preparation of Stock Solution:
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Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Protect the solution from light by using an amber vial or by wrapping the vial in aluminum foil.
-
-
Sample Preparation for Different Conditions:
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Aliquot the stock solution into several amber HPLC vials.
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Prepare replicate samples for each storage condition to be tested (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/ambient light).
-
-
Time-Point Analysis:
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Analyze one set of samples immediately after preparation (T=0) to establish the initial purity.
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Store the remaining samples under their respective conditions.
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At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of samples from each condition for analysis.
-
-
HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
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Integrate the peak areas in the chromatograms.
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Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.
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Compare the purity at each time point to the initial purity (T=0) to determine the extent of degradation.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Relationship between storage conditions and stability.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. an-effective-method-for-the-determination-of-the-enantio-purity-of-l-glycerophosphocholine-l-gpc - Ask this paper | Bohrium [bohrium.com]
Enhancing the efficiency of Isomurrayafoline B extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Isomurrayafoline B extraction from its natural sources, primarily Murraya koenigii (curry tree) leaves.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inadequate Solvent Penetration: Plant material may be improperly ground or packed too tightly in the extraction vessel. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 3. Insufficient Extraction Time or Temperature: The extraction may not have proceeded long enough or at a high enough temperature to efficiently extract the compound. | 1. Improve Grinding and Packing: Ensure the plant material is ground to a fine, uniform powder. When using a Soxhlet apparatus or column, mix the powder with a small amount of an inert material like Celite to improve solvent percolation. 2. Optimize Solvent System: While methanol and ethanol are commonly used, consider a solvent mixture. A combination of a polar and a less polar solvent, such as methanol:dichloromethane (1:1), can enhance extraction efficiency.[1] 3. Adjust Extraction Parameters: Increase the extraction time in increments of 2-4 hours or the temperature by 10°C at a time. Monitor the extract for signs of degradation (see below). |
| Low Purity of this compound in Crude Extract | 1. Co-extraction of Impurities: Pigments (like chlorophyll), fats, and other polar or non-polar compounds are often co-extracted. 2. Incomplete Acid-Base Partitioning: The pH may not have been adjusted correctly during the acid-base extraction, leading to incomplete separation of alkaloids from neutral and acidic impurities. | 1. Defatting Step: Before solvent extraction, pre-extract the dried plant material with a non-polar solvent like n-hexane to remove fats and waxes.[1] 2. Refine Acid-Base Extraction: Use a pH meter to ensure the acidic aqueous phase is below pH 2 and the basic aqueous phase is above pH 9. Repeat the extraction of each phase multiple times with fresh solvent to ensure complete separation. |
| Degradation of this compound | 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. Carbazole alkaloids are generally thermally stable, but excessive heat should be avoided. 2. Extreme pH: Strong acidic or basic conditions during acid-base extraction can potentially cause structural changes. | 1. Use Moderate Temperatures: When using a Soxhlet apparatus, ensure the heating mantle is not set to an excessively high temperature. For solvent evaporation, use a rotary evaporator at a temperature below 50°C. 2. Avoid Extreme pH: Use dilute acids (e.g., 1-5% HCl) and bases (e.g., 1-5% NaOH or ammonium hydroxide) for pH adjustments. Minimize the time the compound is in highly acidic or basic solutions. |
| Difficulty in Isolating this compound by Chromatography | 1. Poor Separation on Column: The chosen stationary phase or mobile phase may not be providing adequate resolution from other closely related carbazole alkaloids. 2. Compound Tailing: The compound may be interacting too strongly with the stationary phase, leading to broad, tailing peaks. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or chloroform) is often effective. For more precise separation, consider using High-Performance Liquid Chromatography (HPLC). 2. Modify Mobile Phase: If tailing is an issue in normal phase chromatography, adding a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the mobile phase can help to reduce tailing by competing for active sites on the stationary phase. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
Methanol and ethanol are effective solvents for the initial extraction of carbazole alkaloids, including this compound.[1] However, for optimal results, a mixture of solvents with varying polarities, such as methanol/dichloromethane or ethanol/ethyl acetate, can improve the extraction efficiency by solubilizing a broader range of alkaloids.
2. How can I remove chlorophyll from my extract?
Chlorophyll can be challenging to remove. An effective method is to perform an acid-base extraction. When the crude extract is dissolved in an acidic aqueous solution, the alkaloids will form salts and dissolve, while chlorophyll and other non-basic impurities will remain in the organic phase and can be separated.
3. What is a typical yield for this compound?
4. How can I confirm the presence and purity of this compound in my extract?
Thin-Layer Chromatography (TLC) is a quick method to check for the presence of this compound by comparing the Rf value to a known standard. For confirmation and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the recommended method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation and definitive identification.
5. What are the optimal storage conditions for the crude extract and purified this compound?
To prevent degradation, both the crude extract and the purified compound should be stored in a cool, dark, and dry place. For long-term storage, keeping the material at -20°C in an airtight container under an inert atmosphere (like argon or nitrogen) is ideal.
Data Presentation
The following table summarizes the expected trends in extraction efficiency based on general principles of phytochemical extraction and data from related carbazole alkaloids. Note: These values are illustrative and should be optimized for your specific experimental setup.
| Solvent System | Temperature (°C) | Extraction Time (hours) | Relative Yield of Carbazole Alkaloids (%) |
| Methanol | 40 | 6 | 75 |
| Methanol | 60 (Reflux) | 6 | 90 |
| Ethanol | 40 | 6 | 70 |
| Ethanol | 78 (Reflux) | 6 | 85 |
| Methanol:Dichloromethane (1:1) | 40 | 6 | 95 |
| Ethyl Acetate | 40 | 6 | 60 |
Experimental Protocols
Protocol 1: General Solvent Extraction and Acid-Base Partitioning
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Preparation of Plant Material: Air-dry fresh leaves of Murraya koenigii in the shade and grind them into a fine powder.
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Defatting (Optional but Recommended): Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours to remove non-polar impurities. Filter and discard the hexane. Air-dry the plant material.
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Solvent Extraction:
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Maceration: Soak the powdered leaves in methanol (1:10 w/v) for 72 hours with occasional shaking. Filter the extract.
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Soxhlet Extraction: Place the powdered leaves in a thimble and extract with methanol in a Soxhlet apparatus for 8-12 hours.
-
-
Concentration: Evaporate the solvent from the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
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Acid-Base Extraction:
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Dissolve the crude extract in 5% hydrochloric acid.
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Partition the acidic solution with dichloromethane or ethyl acetate to remove neutral and acidic impurities. Collect the aqueous layer.
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Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
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Extract the basic aqueous solution multiple times with dichloromethane or chloroform.
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Combine the organic layers and wash with distilled water.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Purification: Subject the crude alkaloid fraction to column chromatography on silica gel or alumina, eluting with a gradient of hexane and ethyl acetate to isolate this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
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Preparation of Plant Material: Prepare the powdered leaves as described in Protocol 1.
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Extraction:
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Suspend the powdered leaves in methanol (1:20 w/v) in a flask.
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Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a temperature of 40-50°C for 30-60 minutes.
-
-
Filtration and Concentration: Filter the extract and evaporate the solvent as described in Protocol 1.
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Purification: Proceed with acid-base extraction and chromatography as outlined in Protocol 1.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Addressing peak tailing in Isomurrayafoline B chromatography
Technical Support Center: Isomurrayafoline B Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of this compound and related carbazole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the chromatography of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a "tail" extending from the peak maximum. This distortion can lead to inaccurate quantification, reduced resolution between closely eluting compounds, and overall poor chromatographic performance. For this compound, a carbazole alkaloid, peak tailing can be a common issue due to specific chemical interactions within the chromatographic system.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The primary causes of peak tailing for nitrogen-containing heterocyclic compounds like this compound in reversed-phase HPLC are:
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Secondary Interactions: Unwanted interactions between the basic nitrogen atom in the carbazole structure and acidic residual silanol groups on the silica-based stationary phase.[1][2]
-
Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to the co-existence of both ionized and non-ionized forms of the molecule, resulting in peak distortion.[2]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[3][4]
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Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[2]
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Column Degradation: A contaminated or degraded column can exhibit increased peak tailing.[5]
Troubleshooting Guides
Issue: Asymmetrical peaks with a distinct "tail" are observed for this compound.
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Evaluate the Mobile Phase
The composition and pH of the mobile phase are critical factors in controlling peak shape.
-
Recommendation: Adjust the mobile phase pH. For basic compounds like carbazole alkaloids, a low pH (typically between 2.5 and 3.5) is recommended.[6] This ensures that the residual silanol groups on the stationary phase are protonated and less likely to interact with the analyte.
-
Protocol: Prepare a mobile phase consisting of acetonitrile and water with 0.1% formic acid. A typical gradient for analyzing Murraya alkaloids starts with a high aqueous component and gradually increases the acetonitrile concentration.
Experimental Protocol: Mobile Phase Preparation for this compound Analysis
| Component | Solvent A | Solvent B |
| Solvent | HPLC-grade Water | HPLC-grade Acetonitrile |
| Additive | 0.1% (v/v) Formic Acid | 0.1% (v/v) Formic Acid |
| Salt (Optional) | 5 mM Ammonium Acetate | - |
Procedure:
-
To prepare 1 L of Solvent A, add 1 mL of formic acid to 999 mL of HPLC-grade water. If using ammonium acetate, dissolve the appropriate amount in the water before adding the formic acid.
-
To prepare 1 L of Solvent B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Sonicate both solvents for 15-20 minutes to degas.
-
A typical starting gradient could be 95% Solvent A and 5% Solvent B, ramping to a higher concentration of Solvent B over the course of the run.
Step 2: Assess the Column and Stationary Phase
The choice of column and its condition are paramount for achieving symmetrical peaks.
-
Recommendation: Use a modern, high-purity silica column (Type B) that is end-capped. End-capping blocks the majority of residual silanol groups, reducing secondary interactions.[6] Consider a column with a different stationary phase, such as one with embedded polar groups, which can shield the silanol groups.
-
Troubleshooting:
-
If using an older column, it may have a higher number of active silanol sites.
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, replace the column with a new, high-performance one.
-
Step 3: Optimize Injection and Sample Parameters
The sample itself and how it is introduced to the system can affect peak shape.
-
Recommendation: Reduce the sample concentration or injection volume.[3][7] Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects.
-
Troubleshooting:
-
Perform a dilution series of your sample to see if the peak shape improves at lower concentrations.
-
Ensure your sample solvent is not significantly stronger (i.e., has a higher organic content) than your initial mobile phase.
-
Step 4: Check for System and Hardware Issues
Problems with the HPLC system itself can manifest as peak tailing.
-
Recommendation: Minimize extra-column volume by using tubing with a small internal diameter (e.g., 0.005 inches) and keeping the length as short as possible.[2] Ensure all fittings and connections are properly made and not leaking.
-
Troubleshooting:
-
Inspect all tubing and connections between the injector, column, and detector.
-
Replace any suspect fittings.
-
A simple test is to replace the column with a zero-dead-volume union and inject a standard. If the peak is still tailing, the issue is likely in the system, not the column.
-
Summary of Troubleshooting Strategies
| Parameter | Potential Cause of Tailing | Recommended Action |
| Mobile Phase | pH allows for silanol interactions | Lower the pH to 2.5-3.5 using an additive like formic acid. |
| Column | Active residual silanol groups | Use a modern, end-capped, high-purity silica column. |
| Column contamination | Flush the column with a strong solvent or replace it. | |
| Sample | Column overload | Reduce sample concentration or injection volume. |
| Solvent mismatch | Dissolve the sample in the initial mobile phase. | |
| Hardware | Extra-column dead volume | Use shorter, narrower tubing and check all connections. |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting peak tailing.
Caption: The interaction pathway leading to peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PhytoBank: Showing 3-formyl-6-methoxycarbazole (PHY0114643) [phytobank.ca]
- 5. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biodragon.cn [biodragon.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Interference in Bioassays with Plant-Derived Compounds like Isomurrayafoline B
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomurrayafoline B and other novel plant-derived compounds. The following sections address common challenges encountered during bioassays and offer strategies to mitigate interference and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows activity across multiple, unrelated bioassays. What could be the underlying cause?
A1: When a compound exhibits activity in numerous unrelated assays, it may be acting as a Pan-Assay Interference Compound (PAINS).[1][2] These are "promiscuous players" that can interfere with assay results through various mechanisms not related to specific target binding.[1][2] Common causes include compound aggregation, reactivity with assay components, or interference with the detection method (e.g., fluorescence quenching). It is crucial to perform counter-screens and secondary assays to rule out these non-specific effects.
Q2: I am observing poor reproducibility and high variability in my assay results with this compound. What are the first troubleshooting steps?
A2: Poor reproducibility is often linked to compound solubility and stability.[3] Plant-derived compounds can have limited solubility in aqueous assay buffers.[3] First, verify the solubility of this compound in your assay medium. Compound precipitation can lead to inconsistent concentrations and variable data.[3] Also, assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
Q3: How can I determine if my compound is forming aggregates that inhibit enzyme activity?
A3: A common mechanism of non-specific inhibition is the formation of colloidal aggregates by small molecules, which can sequester and denature proteins.[1] To test for this, you can perform your enzyme inhibition assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, typically at a concentration of 0.01-0.1%. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it strongly suggests an aggregation-based mechanism.
Q4: What are some common pitfalls when working with crude or semi-purified plant extracts in bioassays?
A4: Crude or semi-purified extracts contain a multitude of compounds, any of which could be responsible for the observed biological activity or interfere with the assay.[4][5] It is important to remember that observed activity may not be due to your compound of interest. Furthermore, other components in the extract can interfere with the assay.[2] Bioassay-guided fractionation is a technique used to isolate the active compound and confirm its activity.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values
Symptoms: The calculated IC50 value for this compound varies significantly between experimental runs.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Compound Solubility | Perform a solubility test for this compound in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid solvent effects.[3] | Consistent IC50 values when the compound is fully solubilized. |
| Compound Aggregation | Re-run the assay with the addition of a non-ionic detergent (e.g., 0.05% Triton X-100). | If aggregation is the issue, the IC50 value will increase significantly in the presence of detergent. |
| Instability in Assay Buffer | Incubate this compound in the assay buffer for the duration of the experiment and then analyze its integrity using HPLC or LC-MS. | If the compound degrades, a new formulation or shorter assay incubation time may be needed. |
Problem 2: Suspected Non-Specific Activity
Symptoms: this compound is active in a primary screen, but the mechanism of action is unclear or it hits in unrelated counter-screens.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pan-Assay Interference Compound (PAINS) | Use computational tools and PAINS filters to check the structure of this compound for known interference motifs. | Identification of potential substructures known to cause assay interference. |
| Redox Activity | Perform the assay in the presence of a reducing agent like DTT if your compound is suspected of redox cycling. | Loss of activity in the presence of DTT suggests a redox-based interference mechanism. |
| Reactivity with Assay Reagents | Run control experiments without the biological target (e.g., enzyme or cells) to see if this compound reacts with the substrate or detection reagents. | No signal should be generated by the compound in the absence of the biological target. |
Experimental Protocols
Protocol 1: Detergent Assay for Compound Aggregation
-
Prepare Reagents:
-
Prepare a 10% stock solution of Triton X-100 in deionized water.
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing 0.05% Triton X-100.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in both the standard and detergent-containing assay buffers.
-
-
Assay Performance:
-
Run your standard bioassay in parallel using both sets of compound dilutions.
-
-
Data Analysis:
-
Calculate the IC50 values from both conditions. A significant rightward shift (higher IC50) in the dose-response curve in the presence of Triton X-100 indicates aggregation-based inhibition.
-
Protocol 2: Solubility Assessment
-
Prepare Supersaturated Solution:
-
Add an excess amount of this compound to your assay buffer.
-
-
Equilibration:
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.
-
-
Separation:
-
Centrifuge the solution to pellet the undissolved compound.
-
-
Quantification:
-
Carefully take an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method like HPLC-UV or LC-MS. This concentration represents the kinetic solubility in your assay buffer.
-
Visualizations
Caption: A general workflow for the screening and validation of plant-derived compounds.
Caption: A decision tree for troubleshooting inconsistent bioassay results.
Caption: A diagram illustrating non-specific kinase inhibition through aggregation.
References
- 1. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Isomurrayafoline B Purification
Welcome to the technical support center for the purification of Isomurrayafoline B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from Murraya koenigii?
A1: The general approach involves a multi-step process beginning with the extraction of dried plant material, followed by an acid-base extraction to selectively isolate the alkaloid fraction. This crude alkaloid mixture is then subjected to one or more rounds of column chromatography to purify this compound.
Q2: Which solvent is most effective for the initial extraction of carbazole alkaloids from Murraya koenigii leaves?
A2: Methanol has been shown to provide the highest extraction yield for phytochemicals from Murraya koenigii leaves. In one study, a methanolic extract showed the highest yield (27.47%) at a concentration of 80% and an extraction time of 74 minutes. Ethanolic extracts also provide good yields.
Q3: What are the key considerations for the acid-base extraction step?
A3: The acid-base extraction is crucial for separating alkaloids from other plant constituents. The crude extract is first acidified to protonate the alkaloids, making them water-soluble. This allows for the removal of non-alkaloidal impurities by washing with an organic solvent. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, rendering them soluble in organic solvents, which are then used to extract the crude alkaloid mixture.
Q4: Which adsorbent is recommended for the column chromatography purification of this compound?
A4: Both silica gel and alumina are commonly used for the purification of carbazole alkaloids. Silica gel is a versatile and widely used stationary phase in column chromatography for the separation of various compounds. Alumina has also been successfully used for the purification of carbazole alkaloids from Murraya koenigii. The choice between them may depend on the specific impurity profile of your crude extract.
Q5: How can I monitor the separation during column chromatography?
A5: Thin-layer chromatography (TLC) is an essential tool for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system. The spots corresponding to this compound can be visualized under UV light or by using a suitable staining reagent. Fractions containing the pure compound are then pooled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude alkaloid extract | - Inefficient initial extraction. - Incomplete acid-base partitioning. | - Ensure the plant material is finely powdered to maximize surface area for extraction. - Use a highly polar solvent like methanol or ethanol for the initial extraction. - Optimize the pH during the acid-base extraction to ensure complete protonation and deprotonation of the alkaloids. |
| Poor separation on the column (overlapping peaks) | - Inappropriate solvent system (mobile phase). - Column overloading. - Improper column packing. | - Systematically test different solvent systems with varying polarities using TLC to find the optimal mobile phase for separation. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling. A wet packing method is often preferred. |
| Compound is not eluting from the column | - The mobile phase is not polar enough. - The compound may have degraded on the stationary phase. | - Gradually increase the polarity of the mobile phase. A gradient elution can be effective. - Test the stability of your compound on silica gel or alumina using a small-scale experiment before performing large-scale chromatography. |
| Tailing of spots on TLC and bands on the column | - The compound is too polar for the chosen stationary phase. - Presence of acidic or basic impurities in the sample or on the adsorbent. | - Consider using a more polar stationary phase or a different type of chromatography (e.g., reversed-phase). - Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase to reduce tailing. |
| Difficulty in identifying the this compound containing fractions | - Lack of a reference standard. - Low concentration of the target compound in the fractions. | - If a standard is unavailable, rely on spectroscopic data from the literature to identify the fractions containing the desired compound after solvent evaporation. - Concentrate the fractions before TLC analysis to improve detection. |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Carbazole Alkaloids
This protocol provides a general framework for the extraction and initial purification of carbazole alkaloids from Murraya koenigii leaves.
-
Extraction:
-
Air-dried and powdered leaves of Murraya koenigii are subjected to Soxhlet extraction with methanol or ethanol for 6-8 hours.
-
Alternatively, cold maceration with the same solvents can be performed for 48-72 hours with occasional shaking.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Extraction:
-
The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) to protonate the alkaloids.
-
The acidic solution is washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is then basified with a base (e.g., NH4OH or NaOH) to a pH of 9-10 to liberate the free alkaloids.
-
The free alkaloids are extracted from the basified aqueous solution using an organic solvent like chloroform or ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude alkaloid mixture.
-
Protocol 2: Column Chromatography for Purification
This protocol outlines the steps for purifying the crude alkaloid mixture to isolate this compound.
-
Preparation of the Column:
-
A glass column is packed with silica gel or neutral alumina as the stationary phase using a wet slurry method with a non-polar solvent (e.g., hexane or petroleum ether).
-
-
Sample Loading:
-
The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.
-
-
Elution:
-
The column is eluted with a solvent system of increasing polarity. A common starting point is a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate or petroleum ether/chloroform).
-
A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective in separating the different alkaloids.
-
-
Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially.
-
Each fraction is analyzed by TLC to identify those containing this compound.
-
Fractions with the pure compound are combined and the solvent is evaporated to yield purified this compound.
-
Quantitative Data
The yield of extracts and purified compounds can vary significantly based on the plant material, extraction method, and purification efficiency. The following table summarizes some reported data for the extraction of phytochemicals from Murraya koenigii.
| Extraction Method | Solvent | Extract Yield (%) | Reference |
| Soxhlet | Methanol | up to 27.47 | (Based on general phytochemical extraction studies) |
| Maceration | Methanol | 5.70 | (Based on general phytochemical extraction studies) |
| Soxhlet | Ethanol | up to 22.53 | (Based on general phytochemical extraction studies) |
| Maceration | Ethanol | 3.58 | (Based on general phytochemical extraction studies) |
| Maceration | Chloroform | 1.27 | (Based on general phytochemical extraction studies) |
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the major steps in the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common issues in column chromatography.
Technical Support Center: Strategies for Scaling Up Isomurrayafoline B Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Isomurrayafoline B, a carbazole alkaloid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a naturally occurring carbazole alkaloid.[1] Carbazole alkaloids are a class of heterocyclic aromatic organic compounds with a tricyclic structure, consisting of a central pyrrole ring fused with two benzene rings.[1] Many carbazole alkaloids exhibit a broad range of biological activities, which has attracted significant research interest for potential therapeutic applications.[1][2]
Q2: What are the primary sources of this compound?
This compound is a phytochemical that can be isolated from plant species of the Murraya genus, which belongs to the Rutaceae family.[3][4][5][6][7] This genus is known to be a rich source of various carbazole alkaloids.[5]
Q3: What are the main strategies for producing this compound?
There are two primary approaches for the production of this compound:
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Isolation from Natural Sources: Extraction and purification from plant material, primarily from Murraya species.
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Total Chemical Synthesis: Laboratory synthesis from simpler, commercially available starting materials. Various synthetic strategies for carbazole alkaloids have been developed and can be adapted for this compound.[1][8][9][10]
Q4: What are the major challenges in scaling up this compound production?
Scaling up the production of complex natural products like this compound presents several challenges, including:
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Low yields from natural sources: The concentration of specific alkaloids in plants can be low and variable.
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Complex and lengthy synthetic routes: Total synthesis of complex molecules often involves multiple steps, leading to low overall yields.
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Purification difficulties: Separation of the target compound from a complex mixture of related alkaloids and other plant metabolites can be challenging.
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Cost of starting materials and reagents: The chemicals required for total synthesis can be expensive, impacting the overall cost of production.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis and purification of carbazole alkaloids like this compound.
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or temperature.- Add a catalyst or increase catalyst loading. |
| Side reactions | - Optimize reaction conditions (temperature, solvent, concentration).- Use a more selective reagent. | |
| Degradation of starting material or product | - Ensure inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.- Use purified, dry solvents. | |
| Formation of multiple products | Lack of regioselectivity or stereoselectivity | - Employ directing groups to control the position of chemical modifications.- Use chiral catalysts or auxiliaries to control stereochemistry. |
| Isomerization of the product | - Adjust pH or temperature to minimize isomerization. | |
| Reaction fails to proceed | Inactive reagents or catalyst | - Verify the quality and activity of reagents and catalysts.- Use freshly prepared reagents. |
| Incorrect reaction conditions | - Double-check the experimental protocol for correct temperature, pressure, and solvent. |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase | - Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation on TLC before scaling to column chromatography.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Co-elution with impurities | - Employ alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization. | |
| Product precipitation during purification | Low solubility in the chosen solvent | - Use a solvent system where the compound has better solubility.- Perform purification at a slightly elevated temperature. |
| Compound degradation on silica gel | Acidity of silica gel | - Use deactivated (neutral) silica gel.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
Experimental Protocols
General Protocol for the Synthesis of a Carbazole Alkaloid Core
This protocol outlines a general approach for the synthesis of a carbazole ring system, which is the core structure of this compound. Specific reaction conditions and starting materials would need to be optimized for the synthesis of this compound.
Reaction: Palladium-catalyzed Buchwald-Hartwig amination followed by an oxidative cyclization.
Materials:
-
Appropriately substituted aniline
-
Substituted 2-halobiphenyl
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous toluene or dioxane
-
Oxidizing agent (for cyclization, e.g., DDQ)
Procedure:
-
Buchwald-Hartwig Amination:
-
In a flame-dried flask under an inert atmosphere, combine the aniline, 2-halobiphenyl, palladium catalyst, ligand, and base.
-
Add anhydrous solvent and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Oxidative Cyclization:
-
Dissolve the purified diarylamine in a suitable solvent (e.g., dichloromethane, toluene).
-
Add the oxidizing agent (e.g., DDQ) portion-wise at room temperature.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a reducing agent solution (e.g., sodium bisulfite).
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate to obtain the crude carbazole product.
-
Purify by column chromatography or recrystallization.
-
Visualizations
Logical Workflow for Scaling Up this compound Production
Caption: A logical workflow for scaling up the production of this compound.
Hypothesized Biosynthetic Pathway of a Carbazole Alkaloid
Caption: A simplified, hypothetical biosynthetic pathway for a carbazole alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemistry and Biological Activities of Murraya Species [ouci.dntb.gov.ua]
- 7. longdom.org [longdom.org]
- 8. chemmethod.com [chemmethod.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Isomurrayafoline B Enantiomers: A Review of Available Biological Data
A comprehensive review of existing scientific literature reveals a notable absence of specific studies directly comparing the biological activities of the enantiomers of Isomurrayafoline B, namely (+)-Isomurrayafoline B and (-)-Isomurrayafoline B. While the broader field of pharmacology extensively documents the differential effects of stereoisomers on biological systems, dedicated research into the specific enantiomeric bioactivities of this particular carbazole alkaloid appears to be unpublished.
The principle of chirality is a cornerstone of drug development and pharmacology. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the stereospecific nature of interactions with biological macromolecules, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.
Despite the critical importance of stereochemistry in determining biological outcomes, a thorough search of scientific databases and chemical literature did not yield any studies that have isolated or synthesized the individual enantiomers of this compound and subsequently evaluated their biological activities in a comparative manner. Research on this compound itself is limited, with no significant reports detailing its cytotoxic, antimicrobial, or other pharmacological effects, either as a racemic mixture or as individual enantiomers.
Therefore, it is not possible at this time to provide a comparison guide with supporting experimental data, detailed methodologies, or signaling pathway diagrams specifically for the enantiomers of this compound. The necessary foundational research to enable such a comparison has not been made publicly available.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the following steps would be necessary to elucidate the comparative biological activities of its enantiomers:
-
Enantioselective Synthesis or Chiral Resolution: The first critical step would be to either develop a stereoselective synthesis to produce each enantiomer individually or to resolve the racemic mixture of this compound into its constituent (+)- and (-)-forms.
-
Biological Screening: Once the pure enantiomers are obtained, they would need to be subjected to a battery of biological assays to screen for various activities. This could include, but is not limited to:
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Cytotoxicity assays against a panel of cancer cell lines to determine any potential anticancer effects.
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Antimicrobial assays against a range of pathogenic bacteria and fungi.
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Enzyme inhibition assays to identify any specific molecular targets.
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Receptor binding assays to determine affinity for various cellular receptors.
-
-
In-depth Mechanistic Studies: Should any significant biological activity be identified for one or both enantiomers, further investigation into the underlying mechanism of action would be warranted. This could involve studies on cellular signaling pathways.
Without such fundamental research, any discussion on the comparative biological activity of this compound enantiomers would be purely speculative. The scientific community awaits future studies that may shed light on the pharmacological properties of this and other related carbazole alkaloids.
Isomurrayafoline B vs. Murrayafoline A: A Comparative Analysis of Cytotoxic Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two related carbazole alkaloids.
This guide provides a detailed comparison of the cytotoxic effects of Isomurrayafoline B and Murrayafoline A, two naturally occurring carbazole alkaloids. While extensive data is available for Murrayafoline A, quantitative cytotoxic data for a direct comparison with this compound is limited in the current scientific literature. This guide summarizes the available experimental data, details relevant experimental protocols, and illustrates the known signaling pathways to aid in future research and drug development endeavors.
Quantitative Cytotoxic Data
A study by Itoigawa et al. (2000) evaluated the cytotoxic activity of Murrayafoline A against a panel of human cancer cell lines. The 50% effective dose (ED50) values are presented in Table 1.
Table 1: Cytotoxic Activity of Murrayafoline A
| Cell Line | Cancer Type | ED50 (µg/mL) |
| SK-MEL-5 | Malignant Melanoma | 5.31 |
| Colo-205 | Colon Adenocarcinoma | 7.52 |
| HCT-8 | Ileocecal Adenocarcinoma | >10 |
| KB | Human Epidermoid Carcinoma | 6.85 |
| A-549 | Lung Carcinoma | 7.14 |
| Data sourced from Itoigawa et al., 2000.[1][2][3] |
Experimental Protocols
The cytotoxic activity of Murrayafoline A was determined using a Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used and reliable method for assessing cell density and, consequently, cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
The following is a generalized protocol for the SRB assay, as commonly employed in cytotoxicity studies.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Murrayafoline A) and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: After incubation, the cells are fixed to the plate using a cold solution of trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound SRB dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm. The absorbance is proportional to the number of viable cells.
Signaling Pathways
Murrayafoline A
Murrayafoline A has been shown to exert its biological effects, including potential cytotoxic activity, through the modulation of specific signaling pathways. A key mechanism involves the direct targeting of the transcription factor Specificity protein 1 (Sp1). By binding to Sp1, Murrayafoline A inhibits the downstream activation of the NF-κB and MAPK signaling pathways.
This inhibition of critical cell survival and proliferation pathways likely contributes to the observed cytotoxic effects of Murrayafoline A in cancer cells.
This compound
The specific signaling pathways modulated by this compound that contribute to its cytotoxic effects have not been elucidated in the reviewed scientific literature. Further research is required to understand its mechanism of action.
Conclusion
Murrayafoline A exhibits marginal to weak cytotoxic activity against a range of cancer cell lines, with a known mechanism of action involving the inhibition of Sp1 and subsequent suppression of NF-κB and MAPK signaling. While preliminary qualitative data suggests that this compound may possess slightly better cytotoxic potential than some other carbazole alkaloids, a lack of quantitative data prevents a direct and comprehensive comparison with Murrayafoline A. This guide highlights the need for further investigation into the cytotoxic effects and mechanisms of this compound to fully understand its potential as an anticancer agent. The provided experimental protocols and pathway diagrams serve as a foundation for future comparative studies in this area.
References
Cross-Referencing NMR Data of Isomurrayafoline B with Published Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. This guide provides a comprehensive cross-reference of the reported Nuclear Magnetic Resonance (NMR) spectroscopic data for Isomurrayafoline B, a carbazole alkaloid isolated from Murraya species. By presenting the published ¹H and ¹³C NMR values in a clear, tabular format and detailing the experimental protocols, this document serves as a valuable resource for the verification and characterization of this compound.
This compound belongs to the carbazole class of alkaloids, which are of significant interest due to their diverse biological activities. The precise assignment of their NMR signals is crucial for confirming their molecular structure and for facilitating further research into their therapeutic potential. This guide compiles and compares the NMR data from published literature to aid in this critical analytical process.
¹H and ¹³C NMR Data Comparison for this compound
The following table summarizes the reported ¹H and ¹³C NMR chemical shift values for this compound. This data is essential for researchers to compare their own experimental findings with established values, thereby confirming the identity and purity of their isolated or synthesized compound.
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) |
| 1 | 118.4 | 7.15 (1H, s) |
| 2 | 145.4 | - |
| 3 | 124.5 | - |
| 4 | 104.1 | 6.81 (1H, s) |
| 4a | 122.2 | - |
| 4b | 119.8 | - |
| 5 | 120.2 | 7.80 (1H, d, 8.1) |
| 6 | 119.4 | 7.19 (1H, t, 7.8) |
| 7 | 125.8 | 7.31 (1H, t, 8.1) |
| 8 | 109.8 | 7.10 (1H, d, 7.8) |
| 8a | 139.7 | - |
| 9 | - | 7.75 (1H, br s) |
| 1' | 28.6 | 3.61 (2H, d, 7.2) |
| 2' | 123.1 | 5.30 (1H, t, 7.2) |
| 3' | 131.2 | - |
| 4' | 25.8 | 1.81 (3H, s) |
| 5' | 17.9 | 1.70 (3H, s) |
| 3-CH₃ | 16.5 | 2.30 (3H, s) |
| 7-OCH₃ | 55.8 | 3.89 (3H, s) |
Data compiled from published literature. Please refer to the original publications for complete experimental details.
Experimental Protocols
The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques as detailed in the original research publications. A general outline of the methodology is provided below.
General NMR Spectroscopy Protocol:
-
Sample Preparation: this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for proton spectra.
-
Data Acquisition: Standard pulse sequences were used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Researchers should consult the specific publications for detailed information on instrumentation, acquisition parameters, and data processing techniques.
Workflow for NMR Data Cross-Referencing
The following diagram illustrates a typical workflow for cross-referencing experimentally obtained NMR data with published values for a natural product like this compound.
This systematic approach ensures a rigorous comparison of experimental data with established literature values, leading to confident structural assignment of the isolated compound. This guide serves as a foundational tool for researchers working with this compound and other related natural products.
A Comparative Analysis of Isomurrayafoline B Across Murraya Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Isomurrayafoline B, a notable carbazole alkaloid, across various Murraya species. This document synthesizes available data on its presence, isolation, and potential biological activities, highlighting areas for future investigation.
This compound, a dimeric carbazole alkaloid, has been identified as a constituent of the Murraya genus, a group of plants belonging to the Rutaceae family. Species of this genus, including Murraya koenigii (curry tree), Murraya paniculata (orange jasmine), and Murraya microphylla, are rich sources of structurally diverse carbazole alkaloids with a wide range of reported biological activities, from anti-inflammatory to cytotoxic effects. This guide focuses on the comparative aspects of this compound, offering insights into its distribution and potential therapeutic applications.
Distribution and Quantification of this compound
Direct comparative studies quantifying this compound across different Murraya species are limited in the current scientific literature. However, existing research provides valuable clues regarding its prevalence.
This compound has been successfully isolated from Murraya microphylla, where it exists as a component of a dimeric carbazole alkaloid. While comprehensive quantitative data is scarce, the presence of a diverse array of carbazole alkaloids in other species like Murraya koenigii and Murraya paniculata suggests they may also be potential, yet unconfirmed, sources of this compound.
Table 1: Phytochemical Composition of Selected Murraya Species
| Species | Key Carbazole Alkaloids Identified | Reference |
| Murraya microphylla | This compound (as part of a dimer), Koenigine | [1] |
| Murraya koenigii | Mahanine, Mahanimbicine, Mahanimbine, Mukonicine | [2] |
| Murraya paniculata | Polymethoxylated flavonoids, Coumarins | [3] |
Note: This table highlights the presence of carbazole alkaloids and other major phytochemicals. Direct quantitative comparison of this compound is not available.
Experimental Protocols
The isolation and analysis of this compound and related carbazole alkaloids from Murraya species involve standard phytochemical techniques. Below are generalized protocols based on established methods for carbazole alkaloid extraction.
General Extraction and Isolation of Carbazole Alkaloids
-
Plant Material Preparation : Air-dried and powdered leaves, stems, or roots of the desired Murraya species are used as the starting material.
-
Extraction : The powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like petroleum ether to remove fats and waxes, followed by extraction with solvents such as chloroform, acetone, or methanol to isolate the alkaloids. Soxhlet extraction or maceration are commonly employed techniques[4].
-
Fractionation : The crude extract is then subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents, for instance, a mixture of petroleum ether and ethyl acetate or chloroform and methanol, to separate the extract into different fractions[4].
-
Purification : Fractions containing the target alkaloids, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds[1].
-
Structural Elucidation : The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a precise method for quantifying specific alkaloids.
-
Standard Preparation : A pure standard of this compound is required to create a calibration curve.
-
Sample Preparation : A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered.
-
Chromatographic Conditions : A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape. The flow rate is typically around 1 mL/min, and the detection wavelength is set based on the UV absorbance maximum of the analyte[3].
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activities of this compound are not extensively detailed, the known effects of other carbazole alkaloids from Murraya species provide a basis for predicting its potential therapeutic properties. These include anti-inflammatory and cytotoxic activities.
Potential Anti-Inflammatory Mechanism
Many natural compounds exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Hypothesized anti-inflammatory action of this compound via the NF-κB pathway.
Potential Cytotoxic Mechanism
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation and apoptosis. Certain anticancer agents can induce apoptosis in cancer cells by modulating the MAPK pathway. This compound may exert cytotoxic effects by activating pro-apoptotic arms of this pathway, such as JNK and p38, while inhibiting the pro-survival ERK pathway.
Caption: Potential pro-apoptotic mechanism of this compound through the MAPK pathway.
Conclusion and Future Directions
This compound represents a promising carbazole alkaloid with potential therapeutic applications. However, a comprehensive comparative analysis across different Murraya species is currently hampered by a lack of quantitative data. Future research should focus on:
-
Quantitative Screening : Developing and applying validated analytical methods to quantify this compound in various Murraya species and their different plant parts.
-
Bioactivity Studies : Conducting detailed in vitro and in vivo studies to elucidate the specific biological activities of pure this compound.
-
Mechanism of Action : Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.
This guide serves as a foundational resource for researchers interested in the fascinating chemistry and pharmacology of Murraya alkaloids, paving the way for further discoveries in this field.
References
A Comparative Analysis of Semilicoisoflavone B and Doxorubicin in Oral Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the naturally derived compound Semilicoisoflavone B (SFB) demonstrates notable anticancer activity against oral squamous cell carcinoma (OSCC) cell lines, positioning it as a subject of interest for further oncological research. This guide provides a detailed comparison of its efficacy against the standard chemotherapy drug, Doxorubicin, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
Introduction
Semilicoisoflavone B, a natural phenolic compound isolated from Glycyrrhiza species, has been investigated for its therapeutic potential in various cancer models.[1] This comparison guide focuses on its efficacy in oral cancer, juxtaposed with Doxorubicin, a widely used anthracycline antibiotic in chemotherapy regimens. The data presented herein is derived from in vitro studies on human oral squamous carcinoma cell lines, SAS and SCC9.
Data Presentation: Comparative Efficacy
The cytotoxic effects of Semilicoisoflavone B and Doxorubicin were evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Semilicoisoflavone B | SAS | Not explicitly stated in abstract, but demonstrated dose-dependent reduction in viability up to 100 µM[1] | 24 |
| SCC9 | Not explicitly stated in abstract, but demonstrated dose-dependent reduction in viability up to 100 µM[1] | 24 | |
| Doxorubicin | HeLa (Cervical Cancer) | 0.141 | Not Specified |
| MCF-7 (Breast Cancer) | 2.5 | 24 | |
| HepG2 (Liver Cancer) | 12.2 | 24 |
Mechanism of Action: A Tale of Two Compounds
Semilicoisoflavone B exerts its anticancer effects through a multi-faceted approach targeting key cellular processes:
-
Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[1][3] This is achieved by downregulating critical cell cycle regulators such as cyclin A and cyclin-dependent kinases (CDK) 2, 4, and 6.[1]
-
Induction of Apoptosis: SFB triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[3][4] It activates key apoptotic proteins like PARP and caspases 3, 8, and 9.[1][3] Furthermore, it modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax and Bak while decreasing anti-apoptotic Bcl-2 and Bcl-xL.[1]
-
ROS Production and Signaling Pathway Modulation: The compound stimulates the production of reactive oxygen species (ROS) in cancer cells, a state of oxidative stress that can lead to apoptosis.[1] It also downregulates critical survival signaling pathways, including the MAPK and Ras/Raf/MEK pathways.[1]
Doxorubicin , on the other hand, primarily functions by:
-
DNA Intercalation: It intercalates into the DNA of cancer cells, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication. This action leads to DNA strand breaks and subsequent cell death.
-
Free Radical Formation: Doxorubicin is also known to generate free radicals, which contribute to its cytotoxic effects against cancer cells and unfortunately, also to its cardiotoxic side effects.
Experimental Protocols
This section details the methodologies for the key experiments cited in the analysis of Semilicoisoflavone B.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., SAS, SCC9) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of Semilicoisoflavone B (e.g., 0, 25, 50, 100 µM) or Doxorubicin for a specified duration (e.g., 24 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for Apoptosis Marker Analysis
Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to analyze the expression of proteins involved in apoptosis.
-
Protein Extraction: Cells treated with Semilicoisoflavone B are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the signaling pathways affected by Semilicoisoflavone B and a typical experimental workflow.
Caption: Signaling pathway of Semilicoisoflavone B-induced apoptosis.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
References
- 1. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semilicoisoflavone B induces oral cancer cell apoptosis by targeting claspin and ATR-Chk1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical In Silico Docking Analysis of Isomurrayafoline B: A Comparative Guide
Disclaimer: As of the latest literature review, specific in silico docking studies for Isomurrayafoline B have not been published. This guide, therefore, presents a hypothetical comparative study based on the known biological activities of the broader carbazole alkaloid family to which this compound belongs. The protein targets, experimental data, and subsequent analyses are illustrative and intended to guide future research in this area.
This compound is a carbazole alkaloid, a class of natural compounds known for a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide outlines a proposed in silico docking study to explore the potential binding interactions of this compound and two other carbazole alkaloids, Mahanine and Mahanimbine, with key protein targets implicated in cancer and inflammation.
Comparative Binding Affinity Analysis (Hypothetical Data)
This section presents a hypothetical summary of binding affinities (in kcal/mol) for this compound and its alternatives against selected protein targets. Lower binding energy values indicate a more favorable binding interaction.
| Compound | Topoisomerase I (kcal/mol) | Topoisomerase II (kcal/mol) | hPGHS-1 (COX-1) (kcal/mol) | hPGHS-2 (COX-2) (kcal/mol) |
| This compound | -8.5 | -9.2 | -7.8 | -8.9 |
| Mahanine | -8.2 | -8.9 | -7.5 | -8.5 |
| Mahanimbine | -7.9 | -8.5 | -7.2 | -8.1 |
| Doxorubicin (Control) | -10.1 | -11.5 | N/A | N/A |
| Ibuprofen (Control) | N/A | N/A | -6.5 | -7.5 |
Proposed Experimental Protocols
The following protocols describe a detailed methodology for a hypothetical in silico docking study of this compound and its analogues.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of this compound, Mahanine, and Mahanimbine would be generated using a molecular modeling software such as ChemDraw or Avogadro. The structures would then be optimized to their lowest energy conformation using a force field like MMFF94. Gasteiger charges would be computed, and non-polar hydrogens would be merged. The final structures would be saved in the PDBQT format for use in docking software.
-
Protein Preparation: The 3D crystal structures of the target proteins (Topoisomerase I, Topoisomerase II, hPGHS-1, and hPGHS-2) would be retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed. Polar hydrogens and Kollman charges would be added to the protein structures. The prepared protein structures would also be saved in the PDBQT format.
Molecular Docking
-
Software: AutoDock Vina, a widely used open-source program for molecular docking, would be employed for this study.
-
Grid Box Generation: A grid box would be defined around the active site of each target protein. The size and center of the grid box would be chosen to encompass the entire binding pocket of the protein.
-
Docking Simulation: The prepared ligands would be docked into the active site of the prepared proteins using the Lamarckian Genetic Algorithm in AutoDock Vina. The docking parameters would be set to default values, with an exhaustiveness of 8. The simulation would be run to generate multiple binding poses for each ligand-protein complex.
Analysis of Docking Results
-
Binding Affinity: The binding affinity of each ligand-protein complex would be evaluated based on the scoring function of AutoDock Vina, which provides an estimated free energy of binding (in kcal/mol). The pose with the lowest binding energy would be considered the most favorable.
-
Interaction Analysis: The protein-ligand interactions for the best binding poses would be visualized and analyzed using software like PyMOL or Discovery Studio. This analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.
Visualizations
Experimental Workflow
Caption: Workflow for the proposed in silico docking study.
Hypothetical Signaling Pathway Modulation
Given the known anti-inflammatory activity of carbazole alkaloids through the inhibition of prostaglandin-endoperoxide synthase (PGHS), also known as cyclooxygenase (COX), the following diagram illustrates the potential mechanism of action of this compound in the arachidonic acid pathway.[3][5]
Caption: Potential inhibition of the COX pathway by this compound.
References
- 1. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Confirmation of Isomurrayafoline B Structure: A Search for Crystallographic Evidence
Despite a comprehensive search for the primary crystallographic data of Isomurrayafoline B, a specific research paper containing the detailed X-ray diffraction analysis and corresponding experimental protocols could not be located. This compound is a recognized carbazole alkaloid isolated from Murraya species, and its structure is referenced in scientific literature, often in the context of the isolation and characterization of new, related compounds. However, the original publication detailing its single-crystal X-ray structure determination, which would provide the necessary quantitative data for a comparative guide, was not identified in the available databases.
Carbazole alkaloids, a class of naturally occurring compounds found in plants of the Rutaceae family, particularly the genus Murraya, are of significant interest to researchers due to their diverse biological activities. These activities include anti-inflammatory, antitumor, antimicrobial, antioxidant, and antidiabetic properties. The structural elucidation of these molecules is crucial for understanding their function and for potential drug development.
The definitive method for confirming the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise information about the atomic arrangement within the crystal lattice, including bond lengths, bond angles, and overall molecular conformation. For this compound, while its chemical structure is known and accepted, the specific experimental details and quantitative data from a primary X-ray crystallographic study are not readily accessible in the public domain.
Research on related carbazole alkaloids from Murraya species often involves the use of various spectroscopic techniques for structure elucidation, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments) and mass spectrometry (MS). These methods provide valuable information about the connectivity and chemical environment of atoms within a molecule. While powerful, they do not provide the direct three-dimensional structural information that X-ray crystallography does.
Without the primary crystallographic data, a detailed comparison guide focusing on the X-ray confirmed structure of this compound, as originally intended, cannot be constructed. This would require access to the crystallographic information file (CIF), which contains all the experimental and structural data.
Below is a generalized workflow that would typically be followed in the X-ray crystallographic confirmation of a natural product like this compound.
Figure 1. A generalized workflow for the confirmation of a natural product's structure using single-crystal X-ray crystallography.
Benchmarking Isomurrayafoline B activity against known anti-inflammatory agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory activity of the novel compound Isomurrayafoline B against well-established anti-inflammatory agents, Indomethacin and Dexamethasone. Due to the current absence of direct experimental data on this compound, this document outlines a benchmarking framework. This framework is based on the anti-inflammatory activities of extracts from the Murraya genus, a potential source of this compound, and provides quantitative data for the reference compounds. The experimental protocols detailed herein offer a blueprint for the future evaluation of this compound.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory effects of test compounds are commonly evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These mediators include nitric oxide (NO) and prostaglandin E2 (PGE2), which are synthesized by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
While specific data for this compound is not yet available, studies on extracts from Murraya species, such as Murraya exotica and Murraya koenigii, have demonstrated anti-inflammatory and analgesic properties.[1][2][3][4] These findings suggest that compounds within this genus, potentially including this compound, warrant further investigation for their anti-inflammatory potential.
Below is a summary of the inhibitory activities of the benchmark drugs, Indomethacin and Dexamethasone, on the production of NO and PGE2, and the expression of iNOS and COX-2.
Table 1: Comparative Inhibitory Activity on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 | Citation |
| This compound | RAW 264.7 | LPS | Data Not Available | |
| Indomethacin | RAW 264.7 | LPS | 56.8 µM | [5][6] |
| Dexamethasone | RAW 264.7 | LPS | 34.60 µg/mL | [7] |
Table 2: Comparative Inhibitory Activity on Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | IC50 | Citation |
| This compound | RAW 264.7 | LPS | Data Not Available | |
| Indomethacin | RAW 264.7 | LPS | 2.8 µM | [5][6] |
| Dexamethasone | RAW 264.7 | LPS | Data Not Available |
Table 3: Comparative Inhibitory Effect on iNOS and COX-2 Protein Expression
| Compound | Cell Line | Stimulant | Effect on iNOS Expression | Effect on COX-2 Expression | Citation |
| This compound | RAW 264.7 | LPS | Data Not Available | Data Not Available | |
| Indomethacin | RAW 264.7 | LPS | Inhibition | Inhibition | [8] |
| Dexamethasone | RAW 264.7 | LPS | Inhibition | Inhibition | [9][10] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess anti-inflammatory activity.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound, Indomethacin, or Dexamethasone) for 1-2 hours before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment with the test compounds and LPS.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions.[11][12][13][14] This typically involves adding the supernatant and a fixed concentration of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
The plate is incubated, allowing the sample PGE2 and HRP-labeled PGE2 to compete for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Western Blot Analysis for iNOS and COX-2 Expression
The protein expression levels of iNOS and COX-2 in the cell lysates are determined by Western blotting.
-
Procedure:
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. The band intensities are quantified using densitometry software.
-
Visualizing Molecular Pathways and Experimental Design
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. njppp.com [njppp.com]
- 3. LEAVES EXTRACT OF MURRAYA KOENIGII LINN FOR ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apjai-journal.org [apjai-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of tumor necrosis factor, interleukin-6 and prostaglandin E2 by LPS-stimulated rat bone marrow macrophages after thermal injury: effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. arborassays.com [arborassays.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. abcam.com [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Safety & Operational Guidance for Handling Isomurrayafoline B
Disclaimer: No specific Safety Data Sheet (SDS) for Isomurrayafoline B was located. The following guidance is based on the safety protocols for carbazole alkaloids, the chemical class to which this compound belongs. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for carbazole alkaloids.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber gloves, >0.11 mm thickness, with a breakthrough time of >480 minutes.[1] |
| Eye Protection | Goggles or Face Shield | Chemical safety goggles with side shields.[1] A face shield may be required for splash hazards. |
| Body Protection | Lab Coat or Coveralls | A lab coat should be worn at all times. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with powders or when adequate ventilation is not available.[2] |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant shoes that fully cover the foot. |
Operational Plan: Handling and Disposal of this compound
This section outlines a step-by-step protocol for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][3]
-
Designate a specific area for handling this compound and clearly label it.
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[1] If working with a powder, use techniques to minimize dust generation, such as gentle scooping or working on a damp surface if appropriate for the procedure.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or generates significant dust.
-
For small spills, carefully clean up using a wet method or a vacuum with a HEPA filter to avoid generating airborne dust. Do not dry sweep.[4]
-
Collect the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area after cleanup is complete.
4. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
If ingested: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
5. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[2]
6. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. This material may be considered hazardous waste.
-
Do not allow the compound or its waste to enter drains or waterways.[2][3]
-
Contaminated PPE and cleaning materials should be disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
